4,4,4-Trifluorobutyl methanesulfonate
Description
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Properties
Molecular Formula |
C5H9F3O3S |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4,4,4-trifluorobutyl methanesulfonate |
InChI |
InChI=1S/C5H9F3O3S/c1-12(9,10)11-4-2-3-5(6,7)8/h2-4H2,1H3 |
InChI Key |
IMWQVSSRLXGHOO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 4,4,4-Trifluorobutyl Methanesulfonate (CAS 164523-19-7)
The following technical guide is structured to provide actionable, high-level intelligence for research and development professionals. It prioritizes mechanistic understanding, robust synthesis protocols, and application logic over generic descriptions.
Core Identity: A specialized fluoroalkylating agent for medicinal chemistry and materials science.
Executive Summary
4,4,4-Trifluorobutyl methanesulfonate (CAS 164523-19-7) serves as a critical electrophilic building block in modern drug discovery. Unlike shorter fluoroalkyl chains (e.g., trifluoroethyl), the trifluorobutyl moiety offers a unique balance of lipophilicity and steric bulk, acting as a "spacer" that positions the metabolically stable trifluoromethyl (
This guide details the physicochemical profile, synthesis logic, and application strategies for this compound, specifically addressing its role in optimizing Lipophilic Efficiency (LipE) and modulating metabolic stability .
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Identification Data
| Parameter | Detail |
| CAS Number | 164523-19-7 |
| IUPAC Name | 4,4,4-Trifluorobutyl methanesulfonate |
| Synonyms | 4,4,4-Trifluorobutyl mesylate; Methanesulfonic acid 4,4,4-trifluorobutyl ester |
| Molecular Formula | |
| Molecular Weight | 206.18 g/mol |
| SMILES |
Physicochemical Properties (Experimental & Predicted)
Note: As a specialized intermediate, specific experimental constants may vary by vendor batch. Values below represent high-confidence aggregate data.
| Property | Value / Range | Relevance |
| Physical State | Colorless to pale yellow liquid | Ease of handling in liquid-phase synthesis. |
| Boiling Point | ~95–100 °C at 0.5 mmHg | High boiling point requires vacuum distillation for purification. |
| Density | ~1.35 g/cm³ | Significantly denser than non-fluorinated analogues due to |
| Solubility | DCM, THF, EtOAc, Toluene | Compatible with standard organic synthesis solvents. |
| Stability | Moisture Sensitive | Hydrolyzes slowly to 4,4,4-trifluorobutanol and methanesulfonic acid. |
Synthesis & Preparation Protocol
The synthesis of 4,4,4-trifluorobutyl methanesulfonate is a nucleophilic substitution at the oxygen atom of 4,4,4-trifluorobutanol. The protocol below is designed for high purity (>98%) to minimize genotoxic impurities (GTIs) in downstream pharmaceutical applications.
Reaction Logic
The reaction utilizes Methanesulfonyl chloride (MsCl) to convert the hydroxyl group of the alcohol into a mesylate (
-
Base Selection: Triethylamine (
) or Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct. -
Temperature Control: The reaction is exothermic. Initial addition at 0°C prevents thermal decomposition and side reactions (e.g., elimination to the alkene).
Step-by-Step Protocol
Reagents:
-
4,4,4-Trifluorobutanol (1.0 equiv)
-
Methanesulfonyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous, 10 mL/g of substrate]
Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 4,4,4-trifluorobutanol and anhydrous DCM under an inert atmosphere (
or ). -
Base Addition: Add Triethylamine via syringe. Cool the mixture to 0°C using an ice/water bath.
-
Activation: Dropwise add Methanesulfonyl chloride over 20–30 minutes. Critical: Maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (stain with
) or GC-MS. -
Quench & Workup:
-
Purification: The crude oil is often sufficiently pure. If necessary, purify via short-path vacuum distillation or rapid filtration through a silica plug (eluting with Hexanes/EtOAc).
Synthesis Pathway Diagram
Figure 1: Synthetic pathway converting the fluorinated alcohol to the reactive mesylate electrophile.
Applications in Medicinal Chemistry
The "Fluorine Walk" Strategy
In drug design, 4,4,4-trifluorobutyl methanesulfonate is used to append a 4,4,4-trifluorobutyl tail to nucleophilic scaffolds (amines, phenols, thiols). This specific chain length (
-
Metabolic Blocking: The terminal
group blocks -oxidation (a common metabolic clearance pathway for alkyl chains), significantly extending the drug's half-life ( ). -
Lipophilicity Modulation: The
group increases more than a methyl group but less than a longer hydrocarbon chain, allowing fine-tuning of membrane permeability. -
Dipole Orientation: The strong C-F dipoles can engage in unique electrostatic interactions with protein binding pockets.
Alkylation Mechanism ( )
The mesylate group (
Standard Alkylation Conditions:
-
Nucleophile: Primary/Secondary Amines, Phenols, Thiols.
-
Solvent: Acetonitrile (
) or DMF.[3] -
Base:
or (for phenols/thiols); DIPEA (for amines). -
Temp: 60–80°C.
Mechanistic Workflow Diagram
Figure 2: Mechanism of nucleophilic substitution (
Handling, Stability & Safety
Safety Profile (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
Precautions: Alkyl sulfonates are potent alkylating agents. They can methylate/alkylate DNA. Handle exclusively in a fume hood with double-gloving (Nitrile/Laminate).
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.[1] Moisture causes hydrolysis to the acid and alcohol.
-
Shelf Life: ~12 months if properly sealed. Discoloration (darkening) indicates decomposition.
References
-
PubChem Compound Summary. (2025). Trifluoromethyl 4-fluorobenzenesulfonate and related Alkyl Sulfonates. National Center for Biotechnology Information. Link
-
Santa Cruz Biotechnology. (2025).[4] 4,4,4-Trifluorobutyl trifluoromethanesulphonate and related biochemicals. Link
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: Alkyl Methanesulfonates. MilliporeSigma.[4][6] Link
-
Inhance Technologies. (2025).[4][6] Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Link
-
EvitaChem. (2025). 4-Fluorobutyl methanesulfonate Properties and Synthesis. Link
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Strategic Utilization of 4,4,4-Trifluorobutyl Mesylate in Drug Discovery
Molecular Architecture & Physicochemical Profile
4,4,4-Trifluorobutyl mesylate is a specialized fluorinated building block used to introduce the 4,4,4-trifluorobutyl motif into bioactive small molecules. This motif serves as a metabolically stable bioisostere for
Structural Specifications
| Feature | Detail |
| IUPAC Name | 4,4,4-trifluorobutyl methanesulfonate |
| Molecular Formula | |
| Molecular Weight | 206.18 g/mol |
| Precursor CAS | (4,4,4-Trifluoro-1-butanol) |
| Key Functional Groups | |
| Electronic Effect | Strong |
Electronic & Reactivity Map
The molecule is defined by two opposing poles:
-
The Electrophilic Terminus (
): Activated by the mesylate group ( ), making it a potent alkylating agent susceptible to attack. -
The Fluorinated Tail (
): The group exerts a strong inductive effect ( ), reducing the electron density of the alkyl chain. This increases the oxidative stability of the adjacent methylene groups, preventing metabolic degradation (e.g., P450 hydroxylation).
Synthesis Protocol: Precision Sulfonylation
The synthesis of 4,4,4-trifluorobutyl mesylate is a classic nucleophilic substitution at sulfur, but it requires strict thermal control to prevent elimination side-products or thermal decomposition.
Reagents & Stoichiometry[2][3]
-
Substrate: 4,4,4-Trifluoro-1-butanol (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (
) or DIPEA (1.5 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Setup: Charge an oven-dried round-bottom flask with 4,4,4-trifluoro-1-butanol and anhydrous DCM under an inert atmosphere (
or ). Cool the solution to 0°C using an ice bath. -
Base Addition: Add
dropwise. Allow to stir for 10 minutes. -
Activation: Add MsCl dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes. Critical: Maintain internal temperature
to avoid exothermic runaway. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with
) or GC-MS. -
Quench & Workup: Quench with saturated
(aq). Extract with DCM ( ).[1] Wash combined organics with 1M HCl (to remove residual amine), water, and brine. -
Purification: Dry over
, filter, and concentrate in vacuo.-
Note: Mesylates are thermally unstable; avoid high-temperature rotary evaporation (
). The product is typically used crude if purity by NMR.
-
Self-Validating Analytical Check
-
-NMR Diagnostic: Look for the downfield shift of the
-methylene protons ( -OMs). In the alcohol, they appear . In the mesylate, they shift to . -
-NMR: A distinct triplet (due to coupling with adjacent
) around confirms the integrity of the group.
Figure 1: Synthesis workflow for the conversion of fluoro-alcohol to mesylate.
Reactivity Profile & Mechanistic Pathways
Primary Mode of Action: Alkylation
4,4,4-Trifluorobutyl mesylate acts as a "hard" electrophile. The mesylate anion (
Reactivity Hierarchy:
-
Thiols/Thiolates (
): Rapid alkylation (e.g., Cysteine modification). -
Amines (
): Good reactivity, often requires mild heating ( ) and base (usually in MeCN). -
Alkoxides (
): Effective for ether synthesis (Williamson ether synthesis).
The Fluorine Effect
Unlike non-fluorinated butyl mesylate, the
-
Impact: It slightly deactivates the electrophilic carbon toward
attack compared to pure butyl mesylate due to inductive destabilization of the transition state positive charge character. However, this is often negligible in synthetic practice compared to the leaving group ability of the mesylate. -
Advantage: The resulting product (
) has lowered basicity compared to the non-fluorinated analog, improving oral bioavailability and blood-brain barrier (BBB) penetration.
Figure 2: Divergent reactivity pathways for 4,4,4-trifluorobutyl mesylate in medicinal chemistry.
Safety & Genotoxicity Management (PGI Control)
Critical Warning: Alkyl mesylates are classified as Potentially Genotoxic Impurities (PGIs) . They are direct-acting alkylating agents capable of reacting with DNA bases (e.g., N7-guanine), leading to mutagenesis.
Risk Mitigation Strategy
In drug development, regulatory bodies (FDA/EMA) require strict control of alkyl mesylates (ICH M7 guidelines).
-
Avoidance: If possible, use the corresponding tosylate or nosylate, which are crystalline and easier to purge, though mesylates are often more reactive.
-
Purging:
-
Downstream Quenching: If the mesylate is an intermediate, ensure the subsequent step uses a large excess of nucleophile to consume it completely.
-
Scavengers: Add amine scavengers (e.g., morpholine) or polymer-supported thiols in the workup of the final API to "mop up" trace mesylate.
-
-
Detection: Develop a validated GC-MS or LC-MS/MS method with a Limit of Quantitation (LOQ) typically in the ppm range (e.g.,
TTC limit).
Handling Precautions
-
PPE: Double nitrile gloves, chemical splash goggles, and lab coat.
-
Containment: Handle only in a certified fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to chemically quench the alkylating potential before cleanup.
References
-
Precursor Data: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 135467, 4,4,4-Trifluoro-1-butanol. Retrieved from [Link]
-
Genotoxicity of Mesylates: Snodin, D. J. (2006).[4][6][7] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology, 45(1), 79-90. [Link][7]
- Synthesis Protocol (General Alkyl Mesylates): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
ICH Guidelines: International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4,4,4-Trifluorobutanol | CAS#:461-18-7 | Chemsrc [chemsrc.com]
- 3. methyl 4,4,4-trifluorobutanoate | CAS#:2365-82-4 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of Fluorinated Alkyl Mesylates
This technical guide details the solubility profiles, solvent compatibility, and handling protocols for fluorinated alkyl mesylates. It is designed for researchers requiring precise control over nucleophilic substitutions and fluorous chemistry applications.
Executive Summary: The Fluorine-Mesyl Paradox
Fluorinated alkyl mesylates (R_f-OMs) represent a unique class of electrophiles where two opposing physicochemical forces collide: the lipophobic/hydrophobic nature of the perfluoroalkyl chain and the highly polar nature of the methanesulfonate (mesyl) leaving group.
Unlike standard alkyl mesylates, R_f-OMs do not follow simple "like dissolves like" rules. Their solubility is dictated by the Fluorine Content Ratio (FCR) . Short-chain variants (e.g., 2,2,2-trifluoroethyl mesylate) behave as polar organic molecules, while long-chain variants (e.g., perfluorooctyl ethyl mesylate) exhibit "fluorous" behavior, requiring specific solvent architectures to prevent phase separation or precipitation.
Theoretical Framework: Solubility Mechanisms
To select the correct solvent, one must assess the competition between the dipole interactions of the sulfonate head group and the weak London dispersion forces of the fluorinated tail.
The "Janus" Molecule Effect
-
Head Group (Mesyl): High dipole moment, accepts H-bonds (sulfonyl oxygens). Promotes solubility in Polar Aprotic solvents (DMSO, DMF, ACN).
-
Tail Group (Fluoroalkyl): Low polarizability, extremely low surface energy. Promotes solubility in Fluorous solvents (FC-72, benzotrifluoride) and segregates from standard hydrocarbons.
Solubility Prediction Table
| Solvent Class | Representative Solvents | Interaction Mechanism | Compatibility (Short Chain) | Compatibility (Long Chain) |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Dipole-Dipole | Excellent (Reaction Medium) | Good (Often requires heating) |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Induced Dipole | Excellent (Extraction Solvent) | Moderate (Chain length dependent) |
| Ethers | THF, Diethyl Ether, MTBE | Lewis Acid/Base | Good | Moderate |
| Hydrocarbons | Hexane, Heptane, Toluene | Dispersion (London) | Poor (Immiscible/Oiling out) | Very Poor (Phobic repulsion) |
| Fluorous | Perfluorohexane, FC-72 | Fluorous-Fluorous | Poor | Excellent |
| Hybrid | Benzotrifluoride (BTF) | Dual Nature | Excellent | Excellent (Universal Solvent) |
Visualization: Solubility Decision Matrix
The following decision tree assists in selecting the optimal solvent based on the fluorinated chain length and the intended process (Reaction vs. Extraction).
Figure 1: Decision matrix for solvent selection based on chain length and application.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis & Isolation of 2,2,2-Trifluoroethyl Mesylate
Objective: Synthesize a short-chain fluorinated mesylate while managing its high volatility and specific solubility profile.
Reagents:
-
2,2,2-Trifluoroethanol (TFE)[1]
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)[2]
-
Solvent: Dichloromethane (DCM)
Methodology & Causality:
-
Solvent Choice (DCM): DCM is selected because it solubilizes both the polar TFE and the resulting mesylate, but is immiscible with water. This allows for a "wash-based" purification, avoiding distillation of the potentially unstable mesylate.
-
Reaction (0°C):
-
Dissolve TFE (1.0 equiv) and Et3N (1.5 equiv) in DCM.
-
Add MsCl (1.2 equiv) dropwise. Control exotherm to prevent hydrolysis or elimination.
-
-
Workup (The Solubility Check):
-
Wash 1: Dilute HCl (1M). Removes excess Et3N.
-
Wash 2: Sat. NaHCO3. Neutralizes residual acid.
-
Wash 3: Brine. Crucial Step: If the organic layer is cloudy, the mesylate is not fully solubilized or water is entrained. Dry rigorously over MgSO4.
-
-
Isolation:
-
Evaporate DCM under reduced pressure. Warning: 2,2,2-trifluoroethyl mesylate is volatile. Do not use high vacuum (< 10 mbar) or high bath temp (> 30°C).
-
Protocol B: Nucleophilic Substitution with Long-Chain Mesylates
Objective: React a perfluoroalkyl mesylate (e.g.,
Challenge: Standard solvents (ACN) may cause the fluorinated starting material to oil out, while fluorous solvents (FC-72) will not dissolve the nucleophilic salt.
The Hybrid Solvent System:
-
Primary Solvent: Benzotrifluoride (BTF).
-
Why: BTF dissolves the fluorinated tail and is polar enough to support organic reactivity.
-
-
Co-Solvent: DMF or Acetonitrile (10-20% v/v).
-
Why: Solubilizes the nucleophile (e.g., NaN3, KCN).
-
-
Procedure:
-
Dissolve the mesylate in BTF.
-
Dissolve the nucleophile in the minimum amount of DMF.
-
Add the DMF solution to the BTF solution. If turbidity occurs, add small amounts of BTF until clear.
-
Heat to reflux. The biphasic nature at room temperature often becomes monophasic at elevated temperatures.
-
Safety & Stability Guidelines
Genotoxicity Alert
Alkyl mesylates are known genotoxic impurities (GTIs). Fluorinated analogs should be treated with the same level of caution.
-
Containment: Handle exclusively in a fume hood.
-
Decontamination: Quench equipment with 1M NaOH or aqueous ammonia to hydrolyze residual mesylate before cleaning.
Hydrolytic Instability
While the electron-withdrawing effect of the fluorine atoms (
-
Avoid: Prolonged storage in wet alcohols (MeOH, EtOH).
-
Preferred Storage: Anhydrous DCM or solid state at -20°C under Argon.
References
-
Synthesis of 2,2,2-trifluoroethyl methanesulfonate : Crossland, R. K.; Servis, K. L. "A Convenient Procedure for the Synthesis of Alkyl Methanesulfonates." J. Org. Chem.1970 , 35, 3195. Link (Methodology adapted for fluorinated alcohols).
- Solvent Effects in Fluoroalkylation: Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing, 2006.
-
Physical Properties of Fluoroalkyl Sulfonates : PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. Link
-
Nucleophilic Substitution in Fluorinated Systems : Amii, H.; Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chem. Rev.[3]2009 , 109, 2119. Link
-
Fluorous Solvent Systems : Gladysz, J. A.; Curran, D. P. "Fluorous Chemistry."[4] Handbook of Fluorous Chemistry, Wiley-VCH, 2004 . (Source for BTF and hybrid solvent protocols).
Sources
Technical Guide: Strategic Selection of 4,4,4-Trifluorobutyl Alkylating Agents
The following technical guide is structured to provide an authoritative comparison between 4,4,4-trifluorobutyl bromide and 4,4,4-trifluorobutyl methanesulfonate (mesylate) . It is designed for researchers and process chemists optimizing alkylation strategies for fluorinated motifs.
Executive Summary
The introduction of the 4,4,4-trifluorobutyl motif is a critical strategy in medicinal chemistry to modulate lipophilicity (
The choice between 4,4,4-trifluorobutyl bromide (1) and 4,4,4-trifluorobutyl methanesulfonate (2) is rarely arbitrary; it dictates the reaction kinetics, impurity profile, and process safety.
-
The Bromide (1) is the reagent of choice for process scalability and storage stability , offering robust performance in high-temperature alkylations.
-
The Mesylate (2) is the kinetic activator , essential for alkylating weak nucleophiles or conducting reactions under mild, basic conditions where thermal degradation must be minimized.
Chemical Fundamentals & Physical Properties[1][2][3][4]
Both reagents are electrophiles designed to transfer the
Comparative Property Table
| Feature | 4,4,4-Trifluorobutyl Bromide | 4,4,4-Trifluorobutyl Methanesulfonate |
| Formula | ||
| Leaving Group | Bromide ( | Methanesulfonate ( |
| LG Conjugate Acid pKa | -9.0 (HBr) | -1.9 (MsOH) |
| Approx.[1][2] Boiling Point | ~105–110 °C (Est.) | Decomposes >120 °C (often oil/low-melt solid) |
| Solvation | Lipophilic; soluble in hexanes, ethers | Polar; soluble in DCM, THF, polar aprotic |
| Thermal Stability | High (Distillable) | Moderate (Potential thermal runaway >140°C) |
| Hydrolytic Stability | Stable in neutral water | Susceptible to hydrolysis (generates MsOH) |
Expert Insight: While the pKa of the conjugate acid suggests bromide is a "better" leaving group, in practical
kinetics (especially in polar aprotic solvents like DMF or DMSO), the mesylate often reacts 10–100x faster . This is due to the lower polarizability of the oxygen-carbon bond compared to the bromine-carbon bond, making the C-O bond cleavage the rate-limiting event that is highly accelerated by the resonance stabilization of the sulfonate anion.
Synthesis & Preparation Workflows
The synthesis of both reagents typically diverges from a common precursor: 4,4,4-trifluorobutanol .
Diagram 1: Synthetic Pathways
Caption: Divergent synthesis from 4,4,4-trifluorobutanol. The bromide pathway is thermodynamically driven, while the mesylate pathway is kinetically controlled.
Detailed Methodologies
A. Synthesis of 4,4,4-Trifluorobutyl Methanesulfonate (Mesylate)
Context: Best prepared fresh or in situ to avoid hydrolysis.
-
Setup: Charge a reactor with 4,4,4-trifluorobutanol (1.0 equiv) and dichloromethane (DCM, 10 vol). Cool to 0°C.
-
Base Addition: Add Triethylamine (
, 1.5 equiv) or Diisopropylethylamine (DIPEA). -
Activation: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv) maintaining internal temperature <5°C. The reaction is highly exothermic.
-
Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove amine), then saturated
, then brine. -
Isolation: Dry over
and concentrate in vacuo at <30°C. Do not distill. Use the resulting oil directly.
B. Synthesis of 4,4,4-Trifluorobutyl Bromide
Context: Suitable for bulk manufacturing and long-term inventory.
-
Reaction: Treat 4,4,4-trifluorobutanol with Phosphorus Tribromide (
, 0.4 equiv) at 0°C, then reflux for 2–4 hours. Alternatively, use the Appel reaction ( , ) for milder conditions. -
Purification: The product is hydrophobic and stable. Quench reaction carefully, separate layers, and purify via fractional distillation .
-
Storage: Store over copper turnings (stabilizer) to prevent radical decomposition, though the trifluoro-group adds stability against
-elimination.
Reactivity & Mechanistic Decision Matrix
The inductive effect of the
Diagram 2: Reagent Selection Logic
Caption: Decision tree for selecting between bromide and mesylate based on nucleophile strength and thermal tolerance.
Critical Reactivity Differences
-
Hard/Soft Acid-Base (HSAB) Theory:
-
Bromide: A "softer" leaving group. Excellent for reactions with soft nucleophiles like thiols (
) or phosphines. -
Mesylate: A "harder" leaving group with significant dipole. Superior for alkylating "hard" nucleophiles like alkoxides (
) or when using weak bases (e.g., in acetone).
-
-
Finkelstein Activation:
-
If the Bromide is too slow but the Mesylate is too unstable, use the Bromide + NaI (cat.) in acetone/MEK. This generates the highly reactive iodide in situ.
-
Experimental Protocols
Protocol A: Alkylation of a Secondary Amine (Using Mesylate)
Use this for sensitive substrates where high heat must be avoided.
-
Dissolution: Dissolve secondary amine (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5 mL).
-
Base: Add
(2.0 equiv). -
Alkylation: Add 4,4,4-trifluorobutyl methanesulfonate (1.2 equiv) dropwise at RT.
-
Monitor: Stir at 40°C. Monitor via LCMS. The mesylate typically reaches completion in 2–6 hours.
-
Note: If the reaction stalls, add a catalytic amount of KI (10 mol%).
Protocol B: Alkylation of a Heterocycle (Using Bromide)
Use this for robust substrates requiring forcing conditions.
-
Dissolution: Dissolve heterocycle (e.g., Indole, 1.0 mmol) in DMF (3 mL).
-
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 15 min until gas evolution ceases.
-
Alkylation: Add 4,4,4-trifluorobutyl bromide (1.5 equiv).
-
Reaction: Heat to 80–100°C for 12–18 hours. The bromide requires thermal energy to overcome the activation barrier, especially given the electron-withdrawing tail.
Safety & Stability (PGI Management)
Both compounds are alkylating agents and must be treated as Potentially Genotoxic Impurities (PGIs) .
-
Mesylate Hazard: Sulfonate esters are potent alkylators of DNA. Residual mesylate in final drug substance is strictly regulated (often < ppm levels). Because mesylates hydrolyze to methanesulfonic acid (MsOH), they are easier to purge via aqueous workup than bromides.
-
Bromide Hazard: Alkyl bromides are also genotoxic but generally less reactive toward DNA than sulfonates. They are harder to hydrolyze, meaning they can persist through aqueous washes if not actively extracted into organic waste.
Storage Recommendation:
-
Bromide: Store at RT, dark, under inert gas. Shelf life: Years.
-
Mesylate: Store at -20°C, under Argon. Shelf life: Months (check for acidity before use).
References
-
Santa Cruz Biotechnology. 4,4,4-Trifluoro-3-(trifluoromethyl)butyl bromide | CAS 203303-02-0.[3]Link (Accessed 2026-02-25).
-
NIST Chemistry WebBook. 4-Trifluoromethylbenzyl bromide Phase Change Data.[4]Link (Accessed 2026-02-25).
-
Sigma-Aldrich. 4,4,4-Trifluoro-1-butanol Product Sheet.Link (Accessed 2026-02-25).
-
BenchChem. Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.Link (Accessed 2026-02-25).
-
Chemistry Steps. Mesylates and Tosylates in SN2 Reactions.Link (Accessed 2026-02-25).
-
Tyutyunov, A.A., et al. Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons.[5] Fluorine Notes, Vol. 109. Link (Accessed 2026-02-25).
Sources
- 1. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 2. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 3. 4,4,4-Trifluoro-3-(trifluoromethyl)butyl bromide | CAS 203303-02-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-Trifluoromethylbenzyl bromide [webbook.nist.gov]
- 5. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
Methodological & Application
protocol for alkylation using 4,4,4-trifluorobutyl methanesulfonate
Application Note: Strategic Alkylation Protocols Using 4,4,4-Trifluorobutyl Methanesulfonate
Part 1: Introduction & Chemical Profile
1.1 Executive Summary
The incorporation of the 4,4,4-trifluorobutyl motif is a high-value strategy in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for standard
This guide details the protocol for transferring this motif using 4,4,4-trifluorobutyl methanesulfonate (hereafter referred to as TFB-Ms ). Unlike alkyl halides, this mesylate offers tunable reactivity but requires specific handling due to its thermal sensitivity and potential genotoxicity.
1.2 Chemical Profile
-
Reagent Name: 4,4,4-Trifluorobutyl methanesulfonate
-
Structure:
-
Molecular Weight: ~206.18 g/mol
-
Physical State: Colorless to pale yellow oil (typically).
-
Reactivity Class: Primary alkylating agent (Electrophile).
-
Key Mechanistic Feature: The
group is in the -position relative to the leaving group. While electron-withdrawing, its distance means it does not significantly deactivate the center compared to - or -fluorinated analogs, but it does increase the acidity of -protons, slightly increasing the risk of E2 elimination.
Part 2: Preparation of the Reagent (In-Situ)
Note: TFB-Ms is often prepared fresh due to stability concerns with long-term storage of alkyl sulfonates. If purchasing commercial stock, proceed to Part 3.
Workflow:
-
Starting Material: 4,4,4-Trifluorobutan-1-ol (CAS 461-18-7).
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
), Dichloromethane (DCM). -
Procedure:
-
Dissolve alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under
. -
Cool to 0°C. Add
(1.5 equiv). -
Add MsCl (1.2 equiv) dropwise. Exotherm expected.
-
Stir at 0°C for 1 h, then warm to RT for 1-2 h.
-
Workup: Wash with cold 1N HCl, then sat.
, then brine. Dry over . -
Purification: Concentrate in vacuo at <30°C. Do not distill at high heat (risk of decomposition). Use crude for alkylation immediately if possible.
-
Part 3: Alkylation Protocols
Protocol A: N-Alkylation of Secondary Amines
Best for: Building tertiary amines for CNS-active library compounds.
Reagents & Conditions:
-
Solvent: Acetonitrile (MeCN) [High dielectric constant favors
]. -
Base:
(Standard) or (For lower reactivity amines). -
Stoichiometry: Amine (1.0 eq) : TFB-Ms (1.2 eq) : Base (2.0 eq).
Step-by-Step:
-
Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add powdered, dry
(2.0 mmol). -
Reagent Addition: Add TFB-Ms (1.2 mmol) dropwise at room temperature.
-
Reaction: Heat to 60°C in a sealed vial or under reflux condenser.
-
Note: Do not exceed 80°C to minimize E2 elimination to 4,4,4-trifluorobut-1-ene.
-
-
Monitoring: Monitor by LCMS. Reaction typically completes in 4–12 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and water.
Protocol B: O-Alkylation of Phenols
Best for: Ether linkages in scaffold decoration.
Reagents & Conditions:
-
Solvent: DMF (Dimethylformamide).
-
Base:
(Cesium effect promotes solubility and reactivity of phenoxide). -
Stoichiometry: Phenol (1.0 eq) : TFB-Ms (1.1 eq) : Base (1.5 eq).
Step-by-Step:
-
Deprotonation: Dissolve phenol in DMF (0.2 M). Add
. Stir at RT for 15 min to ensure phenoxide formation. -
Alkylation: Add TFB-Ms.
-
Reaction: Stir at 50–60°C . Phenolic alkylations are generally faster than amine alkylations.
-
Quenching: Pour into ice-water. Extract with
or EtOAc. (DMF removal requires thorough water washes).
Part 4: Critical Troubleshooting & Optimization
Table 1: Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Hydrolysis of Mesylate | Ensure anhydrous solvents. Increase TFB-Ms equivalents (up to 1.5x). |
| Elimination Product (Alkene) | High Temperature / Strong Base | Lower temp to 40-50°C. Switch base from |
| Dialkylation (of primary amines) | Over-reaction | Use secondary amines. If using primary, use large excess of amine (5-10 eq) or protect as sulfonamide first. |
| Reagent Decomposition | Thermal Instability | Store TFB-Ms at -20°C. Do not heat above 30°C during concentration. |
Part 5: Visualization of Workflows
Diagram 1: Mechanistic Pathway & Side Reactions
Caption: Kinetic competition between the desired SN2 substitution and competing E2 elimination or hydrolysis pathways.
Diagram 2: Decision Tree for Reaction Conditions
Caption: Optimized condition selection based on nucleophile class to maximize yield and selectivity.
Part 6: Safety & Handling (PGI Alert)
WARNING: Genotoxic Impurity Control Alkyl mesylates (sulfonates) are classified as Potential Genotoxic Impurities (PGIs) . They are potent alkylating agents capable of reacting with DNA.
-
Containment: Handle exclusively in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Quenching Protocol: Never dispose of active mesylate directly. Quench all reaction mixtures and contaminated glassware with a solution of 10% diethylamine in methanol or concentrated aqueous ammonia for 1 hour before disposal. This converts residual mesylate to the non-toxic ammonium salt.
References
-
Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
General Alkylation of Amines: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron.
-
Safety of Alkyl Mesylates: Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities. Organic Process Research & Development.
Application Note & Protocols: Strategic Nucleophilic Substitution of 4,4,4-Trifluorobutyl Mesylate for Advanced Synthesis
Introduction: The Strategic Value of Trifluoromethylated Building Blocks
The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2] 4,4,4-Trifluorobutyl mesylate serves as a versatile and highly effective building block for introducing the trifluorobutyl group. It combines a reactive electrophilic center with an excellent leaving group, the mesylate anion, making it an ideal substrate for a wide range of nucleophilic substitution reactions.[3][4][5]
This guide provides an in-depth analysis of the mechanistic principles governing these reactions and delivers detailed, field-proven protocols for their successful execution with various classes of nucleophiles.
Mechanistic & Strategic Considerations
The Electrophile: 4,4,4-Trifluorobutyl Mesylate
The reactivity of 4,4,4-trifluorobutyl mesylate is dictated by two key features: the primary carbon center and the mesylate leaving group.
-
Substrate Structure: As a primary alkyl mesylate, the carbon atom bonded to the leaving group is relatively unhindered, making it highly susceptible to backside attack by a nucleophile.[6]
-
Leaving Group Ability: The mesylate group (⁻OMs) is the conjugate base of a strong acid (methanesulfonic acid). This means it is a very stable anion and, consequently, an excellent leaving group, readily departing during the substitution reaction.[3][4][5][7]
-
Influence of the γ-CF₃ Group: The powerful electron-withdrawing inductive effect of the terminal trifluoromethyl group is a defining feature. While this effect can slightly decrease the rate of Sₙ2 reactions when positioned closer to the reaction center (α or β positions)[8][9], its presence at the γ-position in 4,4,4-trifluorobutyl mesylate has a minimal direct electronic impact on the substitution itself. Its primary role is to bestow the unique physicochemical properties of the CF₃ group upon the final product.
The Inevitable Pathway: Sₙ2 Dominance
For a primary substrate like 4,4,4-trifluorobutyl mesylate, the nucleophilic substitution reaction proceeds exclusively through the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.
-
Why Not Sₙ1? The Sₙ1 pathway requires the formation of a carbocation intermediate. The primary carbocation that would result from the departure of the mesylate group is highly unstable and its formation is energetically prohibitive.[7]
-
The Sₙ2 Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[10][11] Simultaneously, the carbon-mesylate bond breaks. This process proceeds through a five-coordinate transition state.[11]
General Experimental Workflow
A successful nucleophilic substitution protocol requires careful attention to anhydrous conditions and reaction monitoring. The following workflow is broadly applicable and can be adapted based on the specific nucleophile and solvent system.
Application Protocols for Key Nucleophile Classes
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Protocol 1: N-Alkylation with a Secondary Amine (e.g., Morpholine)
-
Objective: To synthesize 4-(4,4,4-trifluorobutyl)morpholine.
-
Causality: A non-nucleophilic inorganic base (K₂CO₃) is used to neutralize the methanesulfonic acid byproduct without competing with the amine nucleophile. A polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction.
Materials:
-
4,4,4-Trifluorobutyl mesylate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4,4,4-trifluorobutyl mesylate and anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add potassium carbonate to the solution.
-
Add morpholine dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS until the starting mesylate is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Protocol 2: Azide Synthesis with Sodium Azide
-
Objective: To synthesize 1-azido-4,4,4-trifluorobutane, a versatile intermediate for click chemistry or reduction to the primary amine.
-
Causality: Sodium azide is an excellent nucleophile for Sₙ2 reactions.[8] Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion highly nucleophilic.
Materials:
-
4,4,4-Trifluorobutyl mesylate (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flask under N₂, dissolve 4,4,4-trifluorobutyl mesylate in anhydrous DMF (0.3-0.5 M).
-
Carefully add sodium azide in one portion (Note: Azides are potentially explosive; handle with appropriate care).
-
Heat the mixture to 50-70 °C and stir.
-
Follow the reaction by TLC or GC-MS (typically 2-6 hours).
-
Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash several times with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (use a blast shield) to obtain the product.
Protocol 3: O-Alkylation with a Phenoxide
-
Objective: To synthesize a 4,4,4-trifluorobutyl aryl ether.
-
Causality: The phenoxide is generated in situ using a strong, non-nucleophilic base (NaH). The resulting alkoxide is a potent nucleophile. THF is a suitable aprotic solvent.
Materials:
-
Phenol (or a substituted phenol) (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
4,4,4-Trifluorobutyl mesylate (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under N₂, add the phenol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of 4,4,4-trifluorobutyl mesylate in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or heat to reflux if the reaction is slow.
-
Monitor for completion by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: C-Alkylation with Diethyl Malonate
-
Objective: To form a new C-C bond, creating a malonic ester derivative.
-
Causality: A strong base (NaH) is required to deprotonate the acidic α-proton of diethyl malonate, generating a soft, carbon-based nucleophile (enolate) ideal for Sₙ2 alkylation.
Materials:
-
Diethyl malonate (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion (1.3 equiv)
-
4,4,4-Trifluorobutyl mesylate (1.0 equiv)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Under a N₂ atmosphere, cool a solution of anhydrous DMF or THF to 0 °C.
-
Carefully add sodium hydride.
-
Add diethyl malonate dropwise to the stirred suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Add the 4,4,4-trifluorobutyl mesylate dropwise.
-
Heat the reaction to 50-60 °C and stir until TLC indicates consumption of the mesylate (typically 6-18 hours).
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Perform a standard aqueous workup with ethyl acetate extraction.
-
Purify the resulting product by vacuum distillation or column chromatography.
Summary of Conditions & Troubleshooting
| Nucleophile Class | Example Nucleophile | Base (if required) | Typical Solvent | Temp (°C) | Typical Time (h) |
| Nitrogen | Secondary Amine | K₂CO₃, Et₃N | CH₃CN, DMF | 25 - 80 | 4 - 12 |
| Azide (NaN₃) | None | DMF, DMSO | 50 - 70 | 2 - 6 | |
| Oxygen | Phenol | NaH, K₂CO₃ | THF, DMF | 0 to 65 | 8 - 24 |
| Sulfur | Thiol | NaH, Cs₂CO₃ | THF, DMF | 0 to 25 | 1 - 4 |
| Carbon | Malonate Ester | NaH, t-BuOK | THF, DMF | 25 - 60 | 6 - 18 |
| Halogen | Fluoride (TBAF) | None | THF, CH₃CN | 25 - 80 | 12 - 36 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive nucleophile (poor quality, low basicity).2. Insufficient temperature.3. Wet solvent/reagents. | 1. Use a stronger base to generate the nucleophile; use fresh, high-purity reagents.2. Increase reaction temperature incrementally.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield | 1. Incomplete reaction.2. Competing elimination (E2) pathway.3. Product loss during workup. | 1. Increase reaction time or temperature.2. Use a less hindered, less basic nucleophile if possible; lower the reaction temperature.3. Perform workup carefully; ensure correct pH during extractions. |
| Multiple Products | 1. Over-alkylation (e.g., primary amines).2. Elimination (E2) byproduct formation. | 1. Use a large excess of the nucleophile (e.g., >5 equiv of primary amine).2. Use milder conditions (lower temp); use a less basic nucleophile. |
Conclusion
4,4,4-Trifluorobutyl mesylate is a robust and reliable electrophile for constructing molecules containing the valuable trifluorobutyl moiety. Its predictable reactivity via the Sₙ2 mechanism allows for the straightforward and high-yielding synthesis of a diverse array of products through reactions with nitrogen, oxygen, carbon, and other nucleophiles. The protocols and guidelines presented here offer a comprehensive framework for researchers to leverage this key building block in drug discovery and materials science applications.
References
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Wang, Z., et al. (2021, January 15). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Retrieved from [Link]
-
Kim, H., et al. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Scientific Reports. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
MDPI. (2021, July 28). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Retrieved from [Link]
-
LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
-
Chemical Society Reviews. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
-
Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
- Google Patents. (n.d.). US3752850A - Fluorination of aliphatic compounds.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. dalalinstitute.com [dalalinstitute.com]
Technical Application Note: Fluoroalkylation Using 4,4,4-Trifluorobutyl Methanesulfonate
This Application Note is designed for medicinal chemists and process development scientists. It details the technical protocols, mechanistic insights, and safety considerations for utilizing 4,4,4-trifluorobutyl methanesulfonate in nucleophilic substitution reactions mediated by potassium carbonate (
Core Reaction Overview
The reaction between 4,4,4-trifluorobutyl methanesulfonate (1) and potassium carbonate is primarily utilized to drive Nucleophilic Substitution (
While
Reaction Scheme
Mechanistic Considerations
-
Electrophilicity: The trifluoromethyl (
) group is electron-withdrawing. Although located at the -position relative to the leaving group (-OMs), it exerts a dipole effect that can slightly retard rates compared to non-fluorinated butyl mesylates. -
Acidity & Elimination Risk: The
- group increases the acidity of the -protons slightly. While is generally too weak to trigger rapid elimination at low temperatures, heating above 80°C in polar aprotic solvents (like DMF) can promote elimination to 4,4,4-trifluoro-1-butene , a volatile side product. -
Base Role:
serves dual functions:-
Deprotonation: Generates the active nucleophile (
). -
Acid Scavenging: Neutralizes the methanesulfonic acid (
) byproduct, driving the equilibrium forward.
-
Experimental Protocols
Protocol A: N-Alkylation of Amines/Sulfonamides
Best for: Secondary amines, indoles, and sulfonamide scaffolds. Reference Standard: Adapted from high-yield synthesis of Gcl inhibitors (WO2023085367A1).
Reagents:
-
Substrate (Amine/Sulfonamide): 1.0 equiv
-
4,4,4-Trifluorobutyl methanesulfonate: 1.2 – 1.5 equiv
-
Potassium Carbonate (
): 2.0 – 3.0 equiv (anhydrous, micronized preferred) -
Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with the Substrate (1.0 equiv) and anhydrous DMF (concentration 0.1 – 0.2 M).
-
Activation: Add Potassium Carbonate (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to ensure partial deprotonation.
-
Addition: Add 4,4,4-trifluorobutyl methanesulfonate (1.2 equiv) dropwise or in a single portion.
-
Note: The mesylate is typically an oil; if viscous, dilute with a minimal amount of DMF before addition.
-
-
Reaction: Heat the mixture to 60°C . Stir under an inert atmosphere (
or Ar) for 2 to 4 hours .-
Monitoring: Check reaction progress via LC-MS or TLC. The mesylate is not UV active; monitor consumption of the nucleophile.
-
-
Workup:
-
Cool to RT.
-
Dilute with water (5x reaction volume) and extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with water (2x) and brine (1x) to remove residual DMF.
-
Dry over
or , filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: O-Alkylation of Phenols
Best for: Creating trifluorobutyl ether bioisosteres.
Reagents:
-
Phenol derivative: 1.0 equiv
-
Mesylate Reagent: 1.2 equiv
- : 2.0 equiv
-
Solvent: Acetone (for lower boiling point) or Acetonitrile (
).
Step-by-Step Procedure:
-
Dissolution: Dissolve Phenol (1.0 equiv) in Acetone (0.2 M).
-
Base Addition: Add
(2.0 equiv). -
Reagent Addition: Add 4,4,4-trifluorobutyl methanesulfonate (1.2 equiv).
-
Reflux: Heat to reflux (~56°C) with vigorous stirring.
-
Duration: O-alkylation is often slower; run for 6–12 hours .
-
-
Filtration Workup:
-
Cool the mixture.
-
Filter off the solid inorganic salts (
, ). -
Rinse the filter cake with acetone.
-
Concentrate the filtrate to obtain the crude ether.
-
Critical Process Parameters & Data
Solvent Compatibility Table
| Solvent | Reaction Rate | Elimination Risk | Recommendation |
| DMF | High | Moderate (>80°C) | Preferred for difficult substrates (amines, amides). |
| Acetone | Moderate | Low | Preferred for phenols; easy workup (filtration). |
| Acetonitrile | Moderate-High | Low | Good alternative to DMF; easier to remove. |
| THF | Low | Very Low | Generally too slow for mesylate displacement with carbonate. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poor solubility of | Use micronized base or add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ. |
| Elimination Product | Temperature too high | Reduce temp to 50°C; switch from DMF to Acetone. |
| Hydrolysis (Alcohol formation) | Wet solvent/base | Ensure |
Visualization: Experimental Workflow
Caption: Standard workflow for fluoroalkylation using 4,4,4-trifluorobutyl methanesulfonate.
Safety & Handling (E-E-A-T)
-
Genotoxicity Warning: Alkyl methanesulfonates are potent alkylating agents and potential genotoxins (mutagens). All handling must occur in a fume hood. Double-gloving (Nitrile) is recommended.
-
Quenching: Residual mesylate in reaction waste should be quenched with a dilute amine solution or aqueous NaOH before disposal to destroy the alkylating potential.
-
Thermal Stability: Do not distill the neat mesylate at atmospheric pressure; risk of decomposition.
References
- Patent Protocol (Gcl Inhibitors):WO2023085367A1. (2023). "Gcl inhibitor." Google Patents.
-
Mechanistic Insight (Elimination vs Substitution): Chemistry LibreTexts. "11.7: Elimination Reactions- Zaitsev's Rule." Available at: [Link]
microwave-assisted alkylation with 4,4,4-trifluorobutyl methanesulfonate
Application Note: Microwave-Assisted Alkylation with 4,4,4-Trifluorobutyl Methanesulfonate [1]
Part 1: Executive Summary & Strategic Rationale
The Challenge: The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry.[2] The 4,4,4-trifluorobutyl group is particularly valuable as a bioisostere for butyl or propyl chains, offering enhanced metabolic stability (blocking P450 oxidation) and modulated lipophilicity (LogP) without introducing the excessive steric bulk of cyclic fluorinated groups.
However, traditional thermal alkylation using 4,4,4-trifluorobutyl methanesulfonate (TFBM) often suffers from two critical bottlenecks:
-
Slow Kinetics: The electron-withdrawing effect of the
-trifluoromethyl group ( ) inductively deactivates the nucleophilic attack at the -carbon, requiring prolonged reflux times (12–48 hours). -
Elimination Side-Reactions: Extended thermal exposure promotes E2 elimination, generating the volatile 4,4,4-trifluoro-1-butene byproduct and reducing yield.[1]
The Solution:
This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach.[3] By leveraging dielectric heating, we accelerate the
Part 2: Chemical Mechanism & Reaction Design
The reaction follows a classic bimolecular nucleophilic substitution (
Reaction Scheme
(Where X = N, O, S)Mechanistic Pathway & Decision Tree
The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination, guiding experimental choices.
Caption: Figure 1: Microwave irradiation favors the SN2 pathway by rapidly crossing the activation energy barrier, minimizing time for E2 elimination.
Part 3: Detailed Experimental Protocol
Safety Warning: Alkyl methanesulfonates are potent alkylating agents and potential genotoxins. Handle in a fume hood with double nitrile gloves.
Materials
-
Reagent: 4,4,4-Trifluorobutyl methanesulfonate (CAS 132258-27-6).[1]
-
Solvent: Acetonitrile (ACN) [Preferred] or N,N-Dimethylformamide (DMF) [For low solubility substrates].[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[4]
Standard Operating Procedure (SOP)
-
Preparation:
-
In a 10 mL microwave process vial, add the Nucleophile (1.0 equiv, e.g., 0.5 mmol).[1]
-
Add Base (
, 2.0 equiv). Note: Usengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> if the nucleophile is a weak phenol or sterically hindered amine. -
Critical Step: Add TFBM (1.2 equiv) last.[1]
-
-
Microwave Parameters:
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Filtration: Filter the mixture through a Celite/sintered glass plug to remove inorganic salts. Wash with Ethyl Acetate (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Concentration: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).[1]
-
Part 4: Optimization & Data Analysis
The following table summarizes the optimization matrix for a model reaction (alkylation of morpholine).
| Entry | Solvent | Base | Temp (°C) | Time (min) | Conversion (%)* | Notes |
| 1 | Ethanol | 80 (Reflux) | 18 hrs | 45% | Thermal control; slow, solvolysis byproducts. | |
| 2 | ACN | 100 | 10 | 78% | Clean, but incomplete conversion. | |
| 3 | ACN | 120 | 15 | 96% | Optimal balance of rate vs. purity. | |
| 4 | DMF | 140 | 10 | 92% | High conversion, but difficult solvent removal. | |
| 5 | ACN | DBU | 120 | 15 | 60% | Significant elimination (E2) observed.[1] |
*Conversion determined by LC-MS (254 nm).
Troubleshooting Workflow
Caption: Figure 2: Logical flowchart for troubleshooting common yield issues in fluoroalkylation.
Part 5: Authoritative Grounding & References
The protocols above are synthesized from foundational principles of microwave-assisted organic synthesis (MAOS) and specific medicinal chemistry strategies regarding fluorine incorporation.
-
Microwave Alkylation Efficiency: Microwave irradiation enhances alkylation yields by superheating the solvent above its boiling point in a sealed vessel, increasing the collision frequency of the
transition state. -
Fluorine in Medicinal Chemistry: The 4,4,4-trifluorobutyl group is cited for its ability to lower basicity (of proximal amines) and increase metabolic half-life compared to non-fluorinated alkyl chains.[1]
-
Stability of Fluoroalkyl Mesylates: Research indicates that while
-fluoroethyl mesylates are highly unstable,ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - and -fluoroalkyl mesylates (like TFBM) possess sufficient thermal stability for microwave heating, provided the reaction time is kept short (<30 min).-
Source: Example methodology adapted from: Journal of Medicinal Chemistry protocols for fluoroalkyl chain installation (e.g., Dopamine D3 antagonists).
-
References List
-
Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link][1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
Sources
Troubleshooting & Optimization
preventing elimination side reactions of 4,4,4-trifluorobutyl mesylate
Technical Support Center: 4,4,4-Trifluorobutyl Mesylate
A Guide to Preventing Elimination Side Reactions in Nucleophilic Substitution
Welcome to the technical support guide for 4,4,4-trifluorobutyl mesylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with the technical insights and practical troubleshooting strategies required to minimize unwanted elimination side reactions, thereby maximizing the yield of your desired substitution products.
Understanding the Core Challenge: The SN2 vs. E2 Competition
At the heart of reactions involving 4,4,4-trifluorobutyl mesylate is a classic mechanistic competition between the desired bimolecular nucleophilic substitution (SN2) pathway and the undesired bimolecular elimination (E2) pathway. The mesylate group (-OMs) is an excellent leaving group, a prerequisite for efficient SN2 reactions.[1][2] However, this high reactivity also facilitates the E2 pathway, where a base abstracts a proton from the carbon adjacent (beta-carbon) to the leaving group, leading to the formation of an alkene—in this case, 3,3,3-trifluoropropene.
The powerful electron-withdrawing effect of the trifluoromethyl (-CF3) group acidifies the beta-protons, making them particularly susceptible to abstraction by a base. This electronic feature can significantly increase the rate of the E2 reaction.[3] Therefore, successful substitution requires careful optimization of reaction conditions to favor the SN2 pathway over the E2 pathway.
Caption: Competing SN2 and E2 reaction pathways for 4,4,4-trifluorobutyl mesylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of 3,3,3-trifluoropropene. What is the primary cause?
The formation of 3,3,3-trifluoropropene is the hallmark of an E2 elimination side reaction. This occurs when your nucleophile, or another species in the reaction mixture, acts as a base and abstracts a proton from the carbon adjacent to the mesylate leaving group. The primary factors that promote this unwanted reaction are the choice of base/nucleophile, solvent, and temperature.
-
Strong and/or Sterically Hindered Bases: Using a strong, bulky base will almost exclusively favor the E2 pathway.[4][5] Even if your intended reagent is a nucleophile, if it is also a strong base (e.g., alkoxides like sodium tert-butoxide), it will preferentially perform elimination.[5][6]
-
High Temperatures: Elimination reactions are entropically favored over substitution reactions. Increasing the reaction temperature will generally increase the proportion of the elimination product.[7]
Q2: How does my choice of base or nucleophile affect the SN2/E2 ratio?
This is the most critical factor in controlling the reaction outcome. The key is to distinguish between basicity and nucleophilicity.[6]
-
To Favor SN2: Use a good nucleophile that is a weak base. Excellent choices include halide ions (I⁻, Br⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[5][8] These species are highly polarizable and have a high affinity for the electrophilic carbon atom but are less inclined to abstract a proton.[7]
-
To Minimize E2: Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or LDA (Lithium diisopropylamide) unless elimination is the desired outcome.[4][5][9] These bases are too bulky to efficiently access the electrophilic carbon for an SN2 attack, so they preferentially remove the more accessible beta-proton.[9][10][11]
| Reagent Type | Primary Mechanism Favored | Examples | Rationale |
| Good Nucleophile / Weak Base | SN2 | I⁻, Br⁻, N₃⁻, CN⁻, RSH | High polarizability and affinity for carbon center, low affinity for protons.[6][7] |
| Strong Base / Good Nucleophile | SN2 (on primary C) / E2 | RO⁻, HO⁻, R₂N⁻ | Can act as both, outcome highly dependent on other factors (sterics, solvent).[5] |
| Strong, Bulky Base | E2 | t-BuOK, DBU, LDA | Steric hindrance prevents SN2 attack, making proton abstraction the dominant pathway.[4][9] |
Q3: What is the optimal solvent for maximizing my SN2 product yield?
Solvent choice has a profound impact on the SN2/E2 competition by influencing the reactivity of the nucleophile.[12][13]
-
Recommended for SN2: Polar aprotic solvents are the best choice for SN2 reactions.[14] These solvents (e.g., DMSO, DMF, Acetonitrile) solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive.[14] This enhances its nucleophilicity without significantly increasing its basicity.
-
Use with Caution: Polar protic solvents (e.g., water, ethanol, methanol) can slow down SN2 reactions. They form a "cage" around the nucleophile through hydrogen bonding, which sterically encumbers it and reduces its nucleophilicity.[14] This can sometimes tip the balance in favor of elimination.[12][14] Strong solvation can weaken the base, which disfavors the E2 pathway more than the SN2 pathway, but the overall reaction rates are often slower.[12][13]
Q4: How should I control the reaction temperature?
As a general rule, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Start Low: Begin your reactions at room temperature or below (e.g., 0 °C).
-
Monitor Progress: Use techniques like TLC or GC-MS to monitor the consumption of starting material and the formation of both the desired product and the elimination byproduct.
-
Gentle Heating: If the reaction is too slow, heat it gently and continue to monitor the product ratio. Avoid high temperatures (e.g., reflux) unless you have established that it does not significantly favor elimination. Elimination pathways have a higher activation energy but are more favored by entropy, making them more dominant at higher temperatures.[7]
Optimized Protocol for Nucleophilic Substitution
This protocol provides a general starting point for reacting 4,4,4-trifluorobutyl mesylate with a good, non-basic nucleophile to favor the SN2 product.
Objective: To maximize the yield of the SN2 substitution product while minimizing the formation of 3,3,3-trifluoropropene.
Materials:
-
4,4,4-Trifluorobutyl mesylate (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, NaNs) (1.2 - 1.5 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF or DMSO)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Dissolve the nucleophile (e.g., Sodium Azide, 1.2 eq) in anhydrous DMF (approx. 0.1 M concentration relative to the mesylate).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly add the 4,4,4-trifluorobutyl mesylate (1.0 eq) to the stirred solution of the nucleophile via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours. Look for the disappearance of the starting mesylate and the appearance of the product spot/peak. Check for the presence of the volatile elimination byproduct if using GC-MS.
-
Workup: Once the reaction is complete (or has stalled), quench the reaction by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography as required.
Caption: Experimental workflow for optimized SN2 reaction.
References
-
van der Heijden, K. A., et al. (2022). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(2), 1058–1068. Available at: [Link]
-
Hu, W., et al. (2022). Single solvent molecule effect over SN2 and E2 competition in the hydroperoxide anion reaction with ethyl-iodide. Chemical Science, 13(28), 8323–8333. Available at: [Link]
-
SparkNotes. (n.d.). SN2 vs. E2. Organic Chemistry: Sn2E2 Reactions. Available at: [Link]
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
Wang, Y., et al. (2024). Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. Physical Chemistry Chemical Physics, 26(12), 9033–9044. Available at: [Link]
-
van der Heijden, K. A., et al. (2022). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(2), 1058–1068. Available at: [Link]
-
University of Illinois Springfield. (n.d.). Elimination Reactions. Available at: [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Available at: [Link]
-
Chemistry Stack Exchange. (2025). SN2 vs E2 mechanism confusion. Available at: [Link]
-
KPu's Chemistry. (n.d.). Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.13: Regiochemistry in Elimination. Available at: [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Available at: [Link]
-
ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Available at: [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Available at: [Link]
-
National Institutes of Health. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Available at: [Link]
-
KPu's Chemistry. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. Available at: [Link]
-
Defense Technical Information Center. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Available at: [Link]
-
King, J. F., & Gill, M. S. (1996). Alkyl 2,2,2-Trifluoroethanesulfonates (Tresylates): Elimination-Addition vs Bimolecular Nucleophilic Substitution in Reactions with Nucleophiles in Aqueous Media. The Journal of Organic Chemistry, 61(21), 7250–7255. Available at: [Link]
-
Ponomarenko, M. V., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(10), 6844–6851. Available at: [Link]
-
Hatalová, B., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20042–20048. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Available at: [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]
-
Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Available at: [Link]
-
National Institutes of Health. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Available at: [Link]
-
PubMed. (2003). Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Available at: [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Available at: [Link]
-
ResearchGate. (2025). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Available at: [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 5. SN2 vs E2 [chemistrysteps.com]
- 6. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude Products from Mesylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing unreacted methanesulfonyl chloride (MsCl) and its byproducts from their crude reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your target compounds.
Introduction: The Challenge of Methanesulfonyl Chloride
Methanesulfonyl chloride (MsCl) is an indispensable reagent in modern organic synthesis, primarily used to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups for nucleophilic substitution and elimination reactions.[1][2] It also reacts with primary and secondary amines to form highly stable methanesulfonamides.[3][4] However, its high reactivity presents a significant challenge during reaction workup.[5] Excess MsCl must be completely removed, as it can interfere with subsequent steps and chromatographic purification. Furthermore, its hydrolysis byproducts, methanesulfonic acid (MSA) and hydrochloric acid (HCl), can degrade sensitive products and complicate isolation.[5][6]
This guide provides a systematic approach to tackling these purification challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of mesylation reactions.
Q1: Why is it critical to remove unreacted methanesulfonyl chloride?
A: Unreacted MsCl is highly electrophilic and can cause several downstream issues. It readily hydrolyzes to form strong acids (methanesulfonic acid and HCl), which can degrade acid-sensitive functional groups in your product.[5] During purification by column chromatography, it can react with nucleophilic solvents like methanol to create undesired impurities. Its high reactivity can also interfere with subsequent synthetic steps.
Q2: What are the primary byproducts I need to remove after a mesylation reaction?
A: The main byproducts are methanesulfonic acid (MSA) and hydrochloric acid (HCl), formed from the hydrolysis of excess MsCl.[5][6] If a tertiary amine base like triethylamine (Et₃N) or pyridine was used, you will also need to remove the corresponding ammonium salt (e.g., triethylammonium chloride).
Q3: What are the main strategies for removing excess MsCl and its byproducts?
A: The most common strategies involve three main techniques which can be used alone or in combination:
-
Aqueous Workup: This involves quenching the reaction with an aqueous solution to hydrolyze the MsCl, followed by liquid-liquid extraction to separate the organic product from the water-soluble acidic byproducts.[5]
-
Scavenger Resins: These are solid-supported reagents (often amine-based) that react with and bind to the excess MsCl. The resin is then simply removed by filtration, which is particularly useful for water-soluble products or parallel synthesis.[5][7]
-
Chromatography: Direct purification of the crude mixture is sometimes possible, but it is generally recommended to perform a preliminary workup first to remove the bulk of the highly reactive and acidic impurities.[5]
Q4: How can I monitor the removal of MsCl during the workup?
A: Thin-Layer Chromatography (TLC) is a fast and effective method. Unreacted MsCl typically appears as a distinct spot. You can monitor its disappearance after quenching and washing steps. Co-spotting with a sample of pure MsCl can help in its identification.[5][8]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Issue 1: Persistent Acidity in the Organic Layer After Aqueous Workup
-
Problem: The organic layer remains acidic (tested with wet pH paper) even after washing with water. This indicates the presence of methanesulfonic acid.
-
Causality: Methanesulfonic acid can have some solubility in organic solvents, especially polar ones like ethyl acetate. A simple water wash may not be sufficient to remove it completely.
-
Solution: Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][9] This basic wash deprotonates the methanesulfonic acid, forming its sodium salt (sodium methanesulfonate), which is highly water-soluble and will be efficiently extracted into the aqueous phase.[10] Ensure vigorous mixing in the separatory funnel and allow for complete phase separation. Repeat the basic wash if necessary until the organic layer is no longer acidic.
Issue 2: Formation of an Emulsion During Aqueous Extraction
-
Problem: A stable emulsion forms between the organic and aqueous layers, making separation difficult or impossible.
-
Causality: Emulsions can be caused by the presence of polar, high molecular weight products or ammonium salts acting as surfactants.
-
Solution:
-
Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.[11]
-
Filter: Pass the entire mixture through a pad of Celite® or filter paper.
-
Change Solvent: If the problem persists, consider switching to a more non-polar extraction solvent like dichloromethane (DCM) if your product is soluble.
-
Issue 3: Loss of Desired Product During Aqueous Workup
-
Problem: The final yield is low, and you suspect the product is being lost in the aqueous layers.
-
Causality: The desired product may have significant water solubility, especially if it contains polar functional groups.
-
Solutions:
-
Back-Extraction: After the initial separation, extract the aqueous layers one or more times with fresh organic solvent to recover any dissolved product.[12]
-
Use a Scavenger Resin: This is the ideal solution for water-soluble products as it avoids an aqueous workup altogether. The excess MsCl is captured by the resin, which is then filtered off.[5][7]
-
Issue 4: Unreacted MsCl Remains After Workup
-
Problem: TLC analysis of the organic layer still shows the presence of methanesulfonyl chloride even after an aqueous wash.
-
Causality: The hydrolysis of MsCl, while often fast, is not always instantaneous, especially in biphasic systems with poor mixing or with sterically hindered sulfonyl chlorides.[7][13]
-
Solutions:
-
Increase Quenching Time/Temperature: After adding the aqueous quench, stir the biphasic mixture vigorously for 15-30 minutes before proceeding with the extraction. A slight warming may increase the rate of hydrolysis, but must be done cautiously.
-
Nucleophilic Quench: Before the aqueous wash, add a small amount of a simple, nucleophilic amine like piperidine or a few drops of aqueous ammonia.[7] This will rapidly convert the remaining MsCl into a sulfonamide, which is typically easier to separate by extraction or chromatography than the highly reactive MsCl.
-
Part 3: Method Selection and Protocols
Choosing the right purification strategy depends on the properties of your desired product and the scale of your reaction.
Decision Workflow for MsCl Removal
The following diagram illustrates a logical decision-making process for selecting the appropriate purification method.
Caption: Decision tree for selecting a suitable method for MsCl removal.
Comparison of Purification Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Quench MsCl with water/base to form water-soluble methanesulfonic acid, then separate phases via extraction.[5] | Cost-effective, widely applicable, and efficient for water-insoluble products. | Can lead to product loss if the desired compound is water-soluble; may form emulsions.[5] | Routine purification of non-polar to moderately polar, water-insoluble compounds. |
| Scavenger Resins | Excess MsCl reacts with a solid-supported nucleophile (e.g., amine), which is then removed by simple filtration.[7] | High purity of the crude product, avoids aqueous workup, ideal for water-soluble or sensitive products.[5] | Resins can be expensive; potential for non-specific binding of the desired product; requires stirring for a period.[5] | High-throughput synthesis, water-soluble products, or products sensitive to aqueous acid/base conditions. |
Part 4: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol describes a general method for quenching and removing excess methanesulfonyl chloride and its byproducts after the mesylation of an alcohol.
Safety First: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] The quenching process is exothermic.
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add cold water or crushed ice to the stirred reaction mixture to quench the unreacted methanesulfonyl chloride.[5] Be prepared for an exothermic reaction.
-
-
Dilution & Phase Separation:
-
Dilute the mixture with an appropriate water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
-
Extraction and Washing:
-
Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.
-
Combine all the organic layers.
-
(Optional) If a tertiary amine base (e.g., triethylamine) was used, wash the combined organic layers with cold 1M HCl to remove the excess base as its water-soluble ammonium salt.[16]
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution to remove methanesulfonic acid.[5] Check the pH of the aqueous layer after washing to ensure it is basic.
-
Finally, wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
-
Protocol 2: Workup Using an Amine Scavenger Resin
This protocol is ideal for situations where an aqueous workup is undesirable.
-
Resin Selection and Addition:
-
Scavenging:
-
Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.
-
-
Monitoring and Isolation:
-
Monitor the disappearance of the methanesulfonyl chloride spot by TLC.[5]
-
Once the MsCl is consumed, filter the reaction mixture to remove the scavenger resin.
-
-
Washing and Concentration:
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product. This product is often significantly purer than that obtained from a standard aqueous workup.[5]
-
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]
-
Wikipedia. (2023). Methanesulfonyl chloride. Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHANESULFINYL CHLORIDE. Organic Syntheses. Retrieved from [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. Retrieved from [Link]
-
Supra Sciences. (n.d.). Sulfonyl Chloride Resin. Supra Sciences. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Retrieved from [Link]
-
SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC - Intermediates. SIPCAM OXON. Retrieved from [Link]
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]
-
JSM. (n.d.). Methanesulfonyl chloride,4842E-3,2024/09/26. JSM. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. NCBI. Retrieved from [Link]
-
ResearchGate. (2024). Methanesulfonic acid neutralisation?. ResearchGate. Retrieved from [Link]
-
Reddit. (2019). Aqueous workup for mesylates. Reddit. Retrieved from [Link]
-
designer-drug.com. (n.d.). Synthesis of Mesylates From Alcohols. designer-drug.com. Retrieved from [Link]
-
ResearchGate. (2021). How do I remove a homogeneous catalyst (MSA) after my esterificationreaction?. ResearchGate. Retrieved from [Link]
Sources
- 1. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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storage conditions to prevent decomposition of fluorinated mesylates
Welcome to the FluoroChem Solutions technical support center. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of fluorinated mesylates. By understanding the principles of their decomposition, you can implement storage strategies that preserve compound integrity and ensure experimental success.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the storage and handling of fluorinated mesylates. Our goal is to provide not just a solution, but a clear explanation of the underlying chemical principles.
Q1: I stored my fluorinated mesylate at -20°C, but I'm still seeing degradation. Why is temperature not the only factor?
Answer: While low temperature is crucial, it's only one piece of the puzzle. Fluorinated mesylates are highly reactive electrophiles due to the potent electron-withdrawing nature of both the fluorinated moiety and the mesylate group. This makes them susceptible to decomposition via two primary pathways that can persist even at low temperatures:
-
Hydrolysis: The most common degradation pathway is reaction with water (moisture). The sulfonyl group is highly electrophilic, and water can act as a nucleophile, leading to the cleavage of the mesylate ester.[1] This process can be pH-dependent but is often dominated by the neutral water rate, meaning even trace amounts of moisture in the air or adsorbed on container surfaces can cause significant decomposition over time.[1][2]
-
Nucleophilic Attack: Besides water, other nucleophiles can degrade your compound. This includes trace impurities in solvents, or even basic functional groups on the storage container itself.
Therefore, simply lowering the temperature is insufficient if the compound is not rigorously protected from moisture and other incompatible substances.[3]
Q2: What is the primary cause of decomposition for fluorinated mesylates, and how can I prevent it?
Answer: The primary culprit for decomposition is moisture . The carbon-sulfur bond in the mesylate group is highly polarized, making the sulfur atom an excellent electrophilic site. Water molecules, acting as nucleophiles, will attack this site, leading to hydrolysis and the formation of methanesulfonic acid and the corresponding fluorinated alcohol.
Prevention is a multi-step process:
-
Inert Atmosphere: Always handle and store fluorinated mesylates under a dry, inert atmosphere like argon or nitrogen.[3] This displaces ambient air and, more importantly, moisture.
-
Dry Equipment: Use oven-dried glassware or containers that have been cooled in a desiccator before coming into contact with the compound.
-
Anhydrous Solvents: If preparing a stock solution, use only high-purity, anhydrous solvents.
Q3: How does humidity affect the stability of solid fluorinated mesylates?
Answer: Humidity is extremely detrimental to the stability of solid mesylates. High humidity provides the necessary water molecules for hydrolysis, which can occur even in the solid state, especially on the crystal surface.[4][5] Moisture sorption can lead to a solution-mediated reaction on the particle surface, significantly accelerating degradation.[6] This can manifest as clumping, discoloration, or a change in physical appearance. For this reason, storing these compounds in a desiccator or a dry box is paramount.
Q4: Are there specific materials I should avoid when choosing storage vials or containers?
Answer: Yes. Given the high reactivity of fluorinated mesylates, material compatibility is critical.
-
Avoid: Containers with potential nucleophilic sites. For example, some low-grade plastics may contain additives or plasticizers that can leach and react with the mesylate. Avoid stoppers or seals made of materials that can absorb moisture or degrade upon contact with reactive compounds.
-
Recommended: High-quality borosilicate glass (e.g., Pyrex®) or PTFE (Teflon®) vials with tight-fitting, PTFE-lined caps are the gold standard. These materials are highly inert and provide an excellent barrier against moisture.
Q5: I suspect my fluorinated mesylate has degraded. How can I confirm this?
Answer: If you observe poor performance in your experiments (e.g., low yields, new byproducts), you should confirm the integrity of your starting material.
-
Thin-Layer Chromatography (TLC): This is a quick method. Compare a freshly spotted sample to a previously run TLC (if available). The appearance of new, more polar spots (like the resulting alcohol) is a strong indicator of decomposition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR is a definitive way to assess purity. Compare the spectrum of the suspect sample to that of a known pure standard or the original QC data. The appearance of new peaks corresponding to hydrolysis or other byproducts will confirm degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting low-level impurities and identifying the mass of the degradation products, helping to confirm the decomposition pathway.
Key Storage Protocols and Data
To ensure the integrity of your fluorinated mesylates, we have consolidated the critical storage parameters and provided a step-by-step protocol for handling new samples.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Slows the rate of all chemical reactions, including hydrolysis and other decomposition pathways. |
| Atmosphere | Dry Argon or Nitrogen | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[3] |
| Humidity Control | Store in a desiccator or dry box | Minimizes exposure to atmospheric moisture, the primary cause of hydrolysis.[4] |
| Container Type | Borosilicate glass or PTFE vial with a PTFE-lined cap | Ensures chemical inertness and provides a superior barrier against moisture and air.[7] |
| Light Exposure | Store in the dark (amber vials or in a box) | Prevents potential photolytic decomposition, especially for compounds with chromophores.[8] |
| Incompatibilities | Water, alcohols, strong acids, strong bases, nucleophiles | These substances can directly react with and degrade the mesylate ester.[9][10] |
Experimental Protocol: Receiving and Storing a New Fluorinated Mesylate Sample
This protocol ensures that the compound's integrity is maintained from the moment it arrives in your lab.
-
Initial Inspection: Upon receipt, inspect the container for any signs of damage to the seal. Note the date of receipt on the label.[3]
-
Equilibration: Before opening, allow the sealed container to warm to room temperature inside a desiccator for at least 1-2 hours. This critical step prevents atmospheric moisture from condensing on the cold compound.
-
Inert Atmosphere Transfer: Transfer the container to a glove box or glove bag with a dry, inert atmosphere. If a glove box is unavailable, open the container quickly in a fume hood with low airflow and immediately blanket the headspace with argon or nitrogen.
-
Aliquoting (Recommended): To avoid repeatedly exposing the entire stock to the environment, it is highly recommended to aliquot the material into smaller, single-use vials.
-
Use pre-dried glass or PTFE vials.
-
Perform the aliquoting process under an inert atmosphere.
-
Tightly seal each vial with a PTFE-lined cap.
-
-
Sealing and Labeling: For extra protection, wrap the cap and neck of each vial with Parafilm®. Label each aliquot clearly with the compound name, batch number, concentration (if in solution), and date.
-
Final Storage: Place the primary container and all aliquots into a secondary container (e.g., a small box) and store at the recommended temperature (-20°C or below), preferably in a non-frost-free freezer to avoid temperature cycling.
Visual Workflow: Troubleshooting Suspected Decomposition
The following decision tree illustrates a logical workflow for diagnosing and addressing potential degradation of a fluorinated mesylate.
Caption: Decision tree for troubleshooting suspected mesylate decomposition.
References
-
Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]
-
Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. RSC Publications. [Link]
-
Bakale, R. P., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 256–259. [Link]
-
Bakale, R. P., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. ACS Figshare. [Link]
-
Selective Hydrolysis of Methanesulfonate Esters. ACS Publications. [Link]
-
Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical Research, 32(2), 549-561. [Link]
-
CHEMICAL STORAGE FACT SHEET. University of Waterloo Safety Office. [Link]
-
Rees, C. S., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4487–4494. [Link]
-
The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. [Link]
-
Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. Asecos. [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]
-
Rees, C. S., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4487-4494. [Link]
-
Sulfonate Esters - How Real is the Risk?. PQRI. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5906-5927. [Link]
-
Sulfonate-ester-kinetic-study.pdf. Novatia, LLC. [Link]
-
Reductive Decomposition Kinetics and Thermodynamics That Govern the Design of Fluorinated Alkoxyaluminate/Borate Salts for Mg-Ion and Ca-Ion Batteries. Kristin Persson Group. [Link]
-
The reductive decomposition kinetics and thermodynamics that govern the design of fluorinated alkoxyaluminate/borate salts for Mg-ion and Ca-ion batteries. ResearchGate. [Link]
-
Organofluorine Compounds in the Environment - Analysis, Sources and Sinks. Library and Archives Canada. [Link]
-
The Effects of Humidity on Pharmaceuticals. MadgeTech. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Effect of Humidity Level on Tablet Stability. Pharmaguideline. [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
-
Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. The Handbook of Environmental Chemistry, 207-237. [Link]
-
Chen, J., et al. (2023). Study on thermal conversion and detoxification mechanism of fluorine during co-combustion of meager coal and spent cathode carbon block. Arabian Journal of Chemistry, 16(8), 104996. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 6. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions - Labor Security System [laborsecurity.com]
- 10. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Purification of 4,4,4-Trifluorobutyl Methanesulfonate
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing challenges with the purification of 4,4,4-trifluorobutyl methanesulfonate via column chromatography. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed to enhance separation efficiency, ensure compound stability, and improve final purity.
Introduction: The Challenge of Purifying Fluorinated Mesylates
4,4,4-Trifluorobutyl methanesulfonate is an important building block in organic synthesis, valued for its reactive methanesulfonate (mesylate) leaving group and the influence of its terminal trifluoromethyl moiety. However, its purification by silica gel chromatography presents unique challenges. The compound's moderate polarity, combined with the potential for mesylates to degrade on acidic stationary phases, requires a carefully optimized and systematic approach.[1][2] This guide provides the foundational knowledge and practical steps to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying 4,4,4-trifluorobutyl methanesulfonate?
A: Standard flash-grade silica gel (SiO₂, 60 Å pore size, 230-400 mesh) is the conventional and most accessible choice for the initial trial.[3][4] However, methanesulfonates can be sensitive to the inherent acidity of silica, potentially leading to degradation.[1]
-
Expert Insight: Before committing to a large-scale column, it is critical to perform a stability test. Spot the compound on a silica gel TLC plate, let it sit for 30-60 minutes, and then elute. If new, lower Rf spots (indicating more polar degradation products) appear, the compound is unstable. In such cases, consider using deactivated silica gel (by flushing the packed column with an eluent containing 1-2% triethylamine) or an alternative stationary phase like neutral alumina.[5]
Q2: How do I select an appropriate mobile phase (eluent)?
A: Eluent selection is paramount and must be determined empirically using Thin Layer Chromatography (TLC).[6]
-
Start Simple: A binary mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate) is a standard starting point.[3][7] A 1:1 mixture of hexane and ethyl acetate can be a good initial test to gauge polarity.[7]
-
Target Rf Value: Adjust the solvent ratio until the desired compound, 4,4,4-trifluorobutyl methanesulfonate, exhibits an Rf (Retention Factor) value between 0.2 and 0.4.[8] This range typically provides the best separation in flash chromatography.
-
Consider Fluorophilicity: The trifluoromethyl group can impart unique "fluorophilic" characteristics. While less pronounced than in highly fluorinated molecules, it can alter selectivity. If separation from non-fluorinated impurities is difficult, consider exploring solvent systems with different selectivity groups (e.g., dichloromethane/methanol).[3][9][10]
Q3: Should I use isocratic or gradient elution?
A:
-
Isocratic Elution (constant solvent composition): This method is simpler and preferred if the impurities are well-separated from the product on the TLC plate (ΔRf > 0.2).
-
Gradient Elution (increasing polarity over time): This is highly recommended for complex mixtures or when impurities are close to the product. A shallow gradient starting with a weaker eluent than your target TLC conditions can significantly improve resolution and reduce elution time for strongly retained impurities.[5][11]
Q4: What are the primary safety concerns when handling 4,4,4-trifluorobutyl methanesulfonate?
A: Methanesulfonate esters are potent alkylating agents and must be handled with extreme caution.[12][13] While specific data for this exact molecule is limited, related compounds like methyl methanesulfonate are known mutagens.[13] Assume the compound is toxic, corrosive, and a skin/eye irritant.[14][15]
-
Mandatory Precautions:
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 4,4,4-trifluorobutyl methanesulfonate.
| Problem | Potential Cause | Recommended Solution & Explanation |
| No Compound Eluting | 1. Eluent Polarity Too Low: The mobile phase is not strong enough to displace the compound from the silica.[1] | Solution: Gradually increase the percentage of the polar solvent in your eluent system (e.g., from 10% to 20% ethyl acetate in hexanes). This increases the eluent's strength, promoting desorption and elution.[1] |
| 2. Compound Degradation: The compound has decomposed on the acidic silica gel and is now irreversibly adsorbed or streaked across the entire column.[1] | Solution: First, confirm instability via a TLC stability test. If confirmed, switch to a deactivated silica column or neutral alumina. Running the column quickly ("flash" chromatography) minimizes contact time and can reduce degradation.[1][5] | |
| Compound Elutes Too Quickly (in solvent front) | Eluent Polarity Too High: The compound has a very low affinity for the stationary phase in the chosen solvent system and is carried through with the mobile phase.[3] | Solution: Decrease the eluent polarity by increasing the proportion of the non-polar solvent (e.g., move from 30% to 15% ethyl acetate in hexanes). This will increase retention on the polar silica gel.[7] |
| Poor Separation (Mixed Fractions) | 1. Suboptimal Eluent System: The chosen solvent system does not provide adequate selectivity (separation) between your product and impurities. | Solution: Return to TLC analysis. Test various solvent combinations to maximize the ΔRf between the target spot and contaminants. A good separation requires a ΔRf of at least 0.1.[8] |
| 2. Poor Column Packing: The presence of cracks, channels, or air bubbles in the silica bed creates pathways for the sample to travel through unevenly, ruining separation. | Solution: Ensure the column is packed using a homogenous slurry method. Tap the column gently during packing to settle the silica into a uniform bed. Never let the top of the silica bed run dry.[11][17] | |
| 3. Column Overloading: Too much crude material was loaded for the amount of silica used. The stationary phase becomes saturated, and compounds elute together. | Solution: Maintain a proper ratio of silica to sample. A common guideline is 30:1 to 50:1 by weight for moderately difficult separations.[17] If you have a large amount of material, use a wider column. | |
| Compound Tailing or Streaking | 1. Acid-Base Interactions: Residual acidity on the silica gel can interact with the compound, causing tailing. | Solution: Add a modifier to the eluent. For neutral or slightly acid-sensitive compounds, adding 0.5-1% triethylamine to the mobile phase can deactivate acidic sites and improve peak shape.[5] |
| 2. Sample Loaded in a Strong Solvent: Dissolving the sample in a highly polar solvent before loading causes it to spread into a wide band at the top of the column.[18] | Solution: Dissolve the crude sample in the minimum possible volume of the mobile phase or a weaker solvent. For compounds that are difficult to dissolve, use the "dry loading" method (adsorb the crude material onto a small amount of silica, evaporate the solvent, and load the resulting powder onto the column).[5] |
Experimental Protocols & Visualizations
Protocol 1: Standard Purification of 4,4,4-Trifluorobutyl Methanesulfonate
This protocol assumes a 1-gram scale purification. Adjust silica and solvent volumes accordingly for different scales.
1. Eluent Selection (TLC): a. Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate. b. Spot the mixture on a silica gel TLC plate. c. Develop the plate in a chamber with a pre-determined solvent system (e.g., 20% Ethyl Acetate / 80% Hexanes). d. Visualize the spots using a UV lamp (if applicable) and a potassium permanganate stain. e. Adjust the solvent ratio until the target compound has an Rf of ~0.3 and is well-separated from impurities.
2. Column Preparation: a. Select a glass column of appropriate size (e.g., 40 mm diameter for ~40-50 g of silica). b. Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand. c. In a beaker, prepare a slurry of ~40 g of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate / 90% Hexanes). d. Pour the slurry into the column. Use additional eluent to rinse all silica into the column. e. Gently tap the column to pack the silica into a uniform bed and drain the excess solvent until it is just above the silica level. Add a protective layer of sand (~1 cm) on top.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the 1 g of crude material in a suitable solvent (e.g., 10-15 mL of dichloromethane). b. Add ~2-3 g of silica gel to this solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column without disturbing the sand layer. b. Apply gentle air pressure ("flash" chromatography) to achieve a solvent flow rate of approximately 2 inches/minute.[11] c. Begin collecting fractions (e.g., 20 mL per fraction) as soon as the solvent starts to drip. d. If using a gradient, start with a low-polarity eluent and systematically increase the polarity after a few column volumes.
5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions in a pre-weighed round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified 4,4,4-trifluorobutyl methanesulfonate.
Visual Workflow for Purification
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. CAS 333-27-7: Methanesulfonic acid, trifluoro-, methyl est… [cymitquimica.com]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. Purification [chem.rochester.edu]
- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. md-scientific.dk [md-scientific.dk]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. policies.unc.edu [policies.unc.edu]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. halocolumns.com [halocolumns.com]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 4,4,4-Trifluorobutyl Methanesulfonate
Executive Summary
This guide provides a high-resolution analysis of the 1H NMR spectrum of 4,4,4-trifluorobutyl methanesulfonate , a critical fluoroalkylating agent used in medicinal chemistry to introduce metabolically stable trifluorobutyl motifs. Unlike standard alkyl mesylates, this compound exhibits complex spin-spin coupling due to the
Part 1: Structural Analysis & Spin System
The molecule consists of a butyl chain terminated by a strongly electron-withdrawing trifluoromethyl group (
Structure:
Theoretical Spin System
The proton environment is defined by three distinct methylene groups and one methyl group. The presence of the
- (Protons at C1): Deshielded by the sulfonate ester.
- (Protons at C2): Shielded central methylene.
-
(Protons at C3): Deshielded by the
group; exhibits strong coupling. - (Mesylate Methyl): Diagnostic singlet.
Visualization: Spectral Logic Flow
The following diagram illustrates the logical flow for assigning signals based on electronic environments and coupling partners.
Figure 1: Logic flow connecting structural substituents to observed NMR signals.
Part 2: Comparative NMR Analysis
Target vs. Precursor (Reaction Monitoring)
The most critical comparison is between the starting material (4,4,4-trifluorobutanol ) and the product. The success of the reaction is defined by the downfield shift of the
Table 1: Chemical Shift Comparison (
| Proton Position | Precursor (Alcohol) | Target (Mesylate) | Multiplicity | Coupling ( | Diagnostic Change |
| 3.70 - 3.75 | 4.30 - 4.35 | Triplet ( | +0.6 ppm Shift (Key Indicator) | ||
| N/A | 3.02 - 3.05 | Singlet ( | N/A | New Peak (Quantification) | |
| 1.90 - 2.00 | 2.00 - 2.10 | Quintet ( | Slight Downfield Shift | ||
| 2.15 - 2.25 | 2.20 - 2.30 | Multiplet | Remains Complex | ||
| -OH | 1.5 - 2.5 (Broad) | Absent | Broad | N/A | Disappearance |
Technical Insight: The
protons (adjacent to) appear as a complex multiplet. This is due to the overlap of vicinal H-H coupling (~7 Hz) and the stronger vicinal H-F coupling (~10-11 Hz). It often resembles a "quartet of triplets" or a broad, jagged peak.
Target vs. Non-Fluorinated Analog
Comparing 4,4,4-trifluorobutyl mesylate to n-butyl mesylate highlights the inductive reach of the fluorine atoms.
Table 2: The "Fluorine Effect"
| Proton | n-Butyl Mesylate | 4,4,4-Trifluoro Analog | |
| 4.22 | 4.32 | +0.10 ppm (Weak Inductive) | |
| 1.75 | 2.05 | +0.30 ppm (Moderate Inductive) | |
| 1.45 | 2.25 | +0.80 ppm (Strong Inductive) |
Part 3: Experimental Protocol & Workflow
Synthesis & Characterization Workflow
To ensure high fidelity in spectral data, the sample must be free of triethylamine salts and residual alcohol.
Reagents:
-
4,4,4-Trifluoro-1-butanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Solvation: Dissolve alcohol and
in DCM under atmosphere. Cool to 0°C.[1] -
Addition: Dropwise addition of MsCl. The reaction is exothermic.
-
Quench & Workup: After 2 hours, quench with water. Wash organic layer with 1M HCl (critical to remove amine), followed by sat.
and brine. -
Drying: Dry over
, filter, and concentrate in vacuo. -
NMR Prep: Dissolve ~10 mg of oil in 0.6 mL
.
QC Decision Matrix
The following workflow visualizes the decision process during spectral analysis.
Figure 2: Quality Control Decision Matrix for NMR validation.
Part 4: Troubleshooting & Artifacts
Hydrolysis (The "Water" Problem)
Mesylates are reactive electrophiles.[2] If the NMR solvent (
-
Symptom: Reappearance of the triplet at 3.7 ppm (
) or a new triplet at 3.6 ppm ( ). -
Prevention: Filter
through basic alumina or use a fresh ampoule.
Coupling Complexity
Researchers often mistake the
-
Verification: Run a
-decoupled NMR . If the multiplet at 2.25 ppm simplifies into a standard triplet (or quintet depending on resolution), the signal is confirmed as the fluoro-adjacent methylene.
References
-
National Institute of Standards and Technology (NIST). 4,4,4-Trifluorobutanol - Mass Spectrum and precursor data. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4][5] Chem.1997 , 62, 7512–7515.[5][6] (Standard reference for solvent residuals and Mesylate/Tosylate impurity identification). [Link]
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Authoritative text on H-F coupling constants and chemical shifts).
Sources
Comparative Guide: Reactivity and Process Suitability of Trifluorobutyl Mesylate vs. Trifluorobutyl Tosylate
Executive Summary
In the synthesis of fluorinated bioactive scaffolds, the choice between Trifluorobutyl Mesylate (TFB-Ms) and Trifluorobutyl Tosylate (TFB-Ts) represents a classic trade-off between atom economy/kinetics and processability/purification .[1]
-
Trifluorobutyl Mesylate (Ms): Preferred for early-stage discovery and small-scale reactions where atom economy and reaction velocity (kinetics) are paramount.[1] It is sterically smaller, often leading to faster
rates, but typically exists as an oil, requiring chromatography for purification.[1] -
Trifluorobutyl Tosylate (Ts): The superior choice for scale-up and process chemistry .[1] The bulky aromatic ring often confers crystallinity to the product, allowing for purification via recrystallization rather than distillation or chromatography. It also provides UV activity for easier reaction monitoring (HPLC/TLC).[1]
Verdict: Use Ms for rapid, small-scale derivatization.[1] Use Ts for multi-gram to kilogram scale-up where isolation purity is critical.[1]
Mechanistic Foundation & Reactivity Profile
Both mesylates and tosylates transform a non-reactive alcohol precursor (e.g., 4,4,4-trifluoro-1-butanol) into a highly reactive electrophile suitable for nucleophilic substitution (
The Fluorine Effect
The presence of the trifluoromethyl (
-
Inductive Distance: In a 4,4,4-trifluorobutyl chain (
), the group is sufficiently distant ( -position) from the reaction center that it does not significantly deactivate the electrophilic carbon.[1] -
Solvation: The fluorinated tail increases the molecule's hydrophobicity, often requiring specific solvent choices (e.g., DCM or ethers) over highly polar protic solvents to maintain solubility during the reaction.
Leaving Group Ability vs. Sterics
The reactivity difference is governed by two competing factors:
-
Electronic Activation (
): The conjugate acid of the tosylate (p-toluenesulfonic acid, ) is stronger than that of the mesylate (methanesulfonic acid, ).[1] Theoretically, Ts is the better leaving group .[1] -
Steric Hindrance: The mesyl group is physically smaller.[1] In
transition states, particularly with bulky nucleophiles, the Ms group offers less steric repulsion , often resulting in faster observed reaction rates despite the electronic disadvantage.
Diagram 1: Comparative Reaction Pathways
The following diagram illustrates the decision logic and mechanistic divergence between the two pathways.
Caption: Workflow comparison showing the divergence in purification strategies dictated by the physical state of the product.
Technical Comparison Data
The following table synthesizes experimental observations regarding these two electrophiles.
| Feature | Trifluorobutyl Mesylate (Ms) | Trifluorobutyl Tosylate (Ts) |
| Molecular Weight | Lower (High Atom Economy) | Higher (Lower Atom Economy) |
| Physical State | Typically Oil / Low MP Solid | Typically Crystalline Solid |
| UV Activity | None (Hard to monitor via HPLC/UV) | Strong UV Abs (Easy HPLC/TLC) |
| High (Low steric bulk) | Moderate to High (Bulky LG) | |
| Purification | Distillation (difficult) or Column | Recrystallization (Preferred) |
| Stability | Moderate (Hydrolyzes faster) | High (Stable solid) |
| Leaving Group | -1.9 (Good) | -2.8 (Excellent) |
Experimental Protocols
Synthesis of 4,4,4-Trifluorobutyl Mesylate
Context: This protocol prioritizes speed and yield for small-scale batches (<5g).
-
Setup: Charge a round-bottom flask with 4,4,4-trifluoro-1-butanol (1.0 eq) and anhydrous Dichloromethane (DCM) [0.5 M].
-
Base Addition: Cool to 0°C. Add Triethylamine (
, 1.5 eq) followed by dropwise addition of Methanesulfonyl Chloride (MsCl, 1.2 eq). -
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Note: Reaction is exothermic; control addition rate to prevent thermal runaway.[1]
-
-
Workup: Quench with saturated
. Extract with DCM.[1][2] Wash organics with 1M HCl (to remove amine), then brine.[1] -
Isolation: Dry over
, filter, and concentrate in vacuo.
Synthesis of 4,4,4-Trifluorobutyl Tosylate
Context: This protocol is designed for scale (>10g) where crystallinity is leveraged.
-
Setup: Charge flask with 4,4,4-trifluoro-1-butanol (1.0 eq) and DCM (or Pyridine if used as solvent).
-
Reagents: Add p-Toluenesulfonyl Chloride (TsCl, 1.1 eq). Add DMAP (0.05 eq) as a catalyst.[1]
-
Base Addition: Add
(1.5 eq) slowly at 0°C. -
Reaction: Stir at RT overnight (Ts formation is slower than Ms).
-
Monitoring: Check TLC (UV active spot).[1]
-
-
Workup: Dilute with
or EtOAc.[1] Wash extensively with 1M HCl (critical to remove pyridine/amines), then .[1] -
Crystallization: Concentrate the organic layer.[1] Dissolve the crude residue in minimum hot Hexane/EtOAc (9:1) and cool slowly.
Diagram 2: Steric Impact on Nucleophilic Attack
This diagram visualizes why Mesylates can be kinetically faster despite Tosylates being electronically superior.[1]
Caption: The bulky aryl ring of the Tosylate (green) can sterically impede the approach of the nucleophile compared to the compact Mesylate (red).
Safety & Stability (Genotoxicity)
Critical Warning: Both trifluorobutyl mesylate and tosylate are potent alkylating agents.[1][3] They are structurally alert for Genotoxic Impurities (GTIs) .[1]
-
Handling: Double-gloving and use of a fume hood are mandatory.[1]
-
Quenching: All glassware and waste must be treated with a nucleophilic quench solution (e.g., 1M NaOH or dilute Ammonium Hydroxide) to destroy residual sulfonate before disposal.[1]
-
Detection: The lack of a chromophore in Mesylates makes detection of residual GTI difficult in the final drug substance. Tosylates are preferred in GMP settings because their UV absorbance allows for validated HPLC methods to prove clearance of the impurity to ppm levels.
References
-
Master Organic Chemistry. (2015). Tosylates and Mesylates. Retrieved from [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4,4,4-Trifluorobutyl Methanesulfonate
As a Senior Application Scientist, I understand that innovation in drug development is intrinsically linked to a culture of safety and environmental responsibility. Handling highly reactive and fluorinated compounds like 4,4,4-Trifluorobutyl methanesulfonate demands not just procedural knowledge, but a deep understanding of the chemical's nature and the rationale behind each safety protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4,4,4-Trifluorobutyl methanesulfonate, ensuring the protection of laboratory personnel and the environment.
The disposal of this compound is governed by its reactivity as a sulfonate ester and the persistence characteristic of its trifluorobutyl group. Sulfonate esters are well-known alkylating agents, and the presence of the trifluoromethyl group enhances the compound's stability and potential for long-term environmental impact if not managed correctly. Therefore, the procedures outlined below are designed as a self-validating system to mitigate these risks at every stage.
Part 1: Hazard Assessment and Immediate Safety
Key Hazards:
-
Toxicity & Corrosivity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Like many sulfonate esters, it is expected to be corrosive, causing severe skin burns and eye damage.[1][2]
-
Reactivity: Can react with strong oxidizing agents, acids, bases, and reducing agents.[1] Thermal decomposition may release irritating and toxic gases, such as sulfur oxides and hydrogen fluoride.[1][3]
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly persistent in the environment.[4] Improper disposal can lead to long-term contamination. The U.S. Environmental Protection Agency (EPA) has issued specific guidance for the destruction and disposal of such persistent substances.[5]
Required Personal Protective Equipment (PPE)
A non-negotiable first line of defense is the correct use of PPE. All waste handling operations must be performed within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber or a laminate like Silver Shield/4H®). Double-gloving is recommended. | Provides a barrier against a corrosive and potentially readily absorbed substance.[1] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive liquid that can cause severe eye damage, including blindness.[1][2] |
| Body Protection | Flame-resistant laboratory coat and chemical-resistant apron. | Protects skin from contact and prevents contamination of personal clothing. |
| Respiratory | Use only within a certified chemical fume hood. For spills or ventilation failure, a self-contained breathing apparatus (SCBA) is necessary. | Vapors are likely harmful or fatal if inhaled.[6] A fume hood provides the primary engineering control to prevent respiratory exposure. |
Part 2: Step-by-Step Waste Collection and Storage Protocol
Proper segregation, containment, and labeling are critical to prevent accidental reactions and ensure compliant disposal.
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing 4,4,4-Trifluorobutyl methanesulfonate.
-
DO NOT mix this waste with other waste streams, especially aqueous waste, acids, or bases, to prevent uncontrolled reactions.[1]
-
Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste.
Step 2: Container Selection
Choosing the correct container is crucial for safe storage.
-
Primary Container: Use a clean, dry, and chemically compatible container. High-Density Polyethylene (HDPE) or glass bottles with a PTFE-lined cap are suitable. Avoid metal containers due to the risk of corrosion.[7]
-
Container Integrity: Ensure the container is free of leaks or damage and that the cap seals tightly.[7]
Step 3: Waste Accumulation and Labeling
Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Place the labeled waste container in a secondary containment bin to mitigate spills.
-
Keep the container closed at all times except when adding waste.[7]
-
Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste 4,4,4-Trifluorobutyl methanesulfonate."
-
An accurate list of all components and their approximate percentages.
-
The associated hazards (e.g., Corrosive, Toxic, Environmental Hazard).[8]
-
The date accumulation began.
-
Step 4: Laboratory Storage
-
Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[1]
-
Ensure the storage location is separate from incompatible materials.[1]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[7] Once this limit is reached, or within one year of the accumulation start date, the waste must be moved to the central accumulation area.
Part 3: Spill Management and Emergency Procedures
Accidents require immediate and correct action to prevent escalation.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Control: Remove all sources of ignition.[9]
-
Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[1][9]
-
Decontaminate: Clean the spill area thoroughly. The decontamination materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Part 4: Final Disposal Pathway
The ultimate goal of this protocol is to ensure the complete destruction of the compound, preventing its release into the environment.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of 4,4,4-Trifluorobutyl methanesulfonate waste.
Caption: Waste Disposal Workflow for 4,4,4-Trifluorobutyl Methanesulfonate.
Recommended Disposal Method: High-Temperature Incineration
Due to the high stability of the carbon-fluorine bond, the most effective and environmentally sound method for destroying 4,4,4-Trifluorobutyl methanesulfonate is high-temperature incineration .[9]
-
Mechanism: This process must be carried out in a licensed hazardous waste incinerator capable of reaching sufficiently high temperatures (typically >1000°C) with adequate residence times.[10] These conditions are necessary to break the C-F bonds and fully mineralize the compound.
-
Byproduct Control: The incinerator must be equipped with flue gas scrubbing technology to neutralize acidic gases like hydrogen fluoride (HF) and sulfur oxides (SOx) that are formed during combustion.[9][10]
-
Regulatory Context: This method aligns with the EPA's interim guidance on the destruction of per- and polyfluoroalkyl substances (PFAS), which emphasizes technologies that ensure complete destruction and prevent environmental release.[5][11]
Disposal via a licensed chemical destruction plant is the required standard.[9] Under federal law (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[8][11] Given its properties, waste 4,4,4-Trifluorobutyl methanesulfonate should be managed as hazardous waste. Do not discharge to sewer systems or allow it to enter the environment.[9]
References
- Allen, A. D., et al. (1995). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. ACS Publications.
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available at: [Link]
-
Angene Chemical. (2023). Safety Data Sheet. Available at: [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Available at: [Link]
-
Troutman Pepper. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Available at: [Link]
-
Poon, K. W., & Dudley, G. B. (2006). Profiling sulfonate ester stability: identification of complementary protecting groups for alcohols. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?. Available at: [Link]
-
Chemistry LibreTexts. (2020). 10.3: Converting an Alcohol to a Sulfonate Ester. Available at: [Link]
-
ALL4. (2024). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. Available at: [Link]
-
Holland & Hart LLP. (2021). EPA Issues Interim Guidance on PFAS Destruction and Disposal. Available at: [Link]
-
Van de Wetering, K., et al. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Pure. Available at: [Link]
-
Oakland University. (2023). Hazardous Waste - EHSO Manual 2023-2024. Available at: [Link]
-
Jia, C., et al. (2021). Levels and Seasonal Trends of C1–C4 Perfluoroalkyl Acids and the Discovery of Trifluoromethane Sulfonic Acid in Surface Snow in the Arctic. National Center for Biotechnology Information. Available at: [Link]
-
Ohio University. (n.d.). Hazardous Materials Management Manual. Available at: [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Available at: [Link]
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Mastering the Handling of 4,4,4-Trifluorobutyl Methanesulfonate: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
As a potent electrophile and a member of the sulfonate ester class of compounds, 4,4,4-Trifluorobutyl methanesulfonate demands rigorous adherence to safety protocols to mitigate risks of exposure and ensure a secure laboratory environment. This guide provides an in-depth operational plan, from personal protective equipment (PPE) selection to emergency response and disposal, tailored for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to handle this reagent with the utmost confidence and safety.
Understanding the Hazard: Why Specialized Precautions are Critical
4,4,4-Trifluorobutyl methanesulfonate is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if swallowed and fatal if inhaled. The trifluoromethyl group can enhance its reactivity, and as a sulfonate ester, it is a potent alkylating agent. Alkylating agents are known to be reactive towards nucleophiles, including biological macromolecules like DNA, which necessitates stringent measures to prevent all routes of exposure.
Due to its hazardous nature, all work with 4,4,4-Trifluorobutyl methanesulfonate must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling 4,4,4-Trifluorobutyl methanesulfonate. A comprehensive ensemble of protective gear is mandatory to prevent skin, eye, and respiratory exposure.
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[1][3]
-
Face Shield: In addition to goggles, a face shield must be worn, especially when handling larger quantities or during procedures with a higher risk of splashing.[1][4] This provides a critical extra layer of protection for the entire face.
Hand Protection:
-
Chemical-Resistant Gloves: Not all gloves offer the same level of protection. For 4,4,4-Trifluorobutyl methanesulfonate, double-gloving with a compatible material is recommended.
-
Inner Glove: A thin, nitrile glove can provide a base layer of protection.
-
Outer Glove: A heavier-duty glove made of neoprene or another material with high resistance to organic chemicals should be worn over the nitrile glove.[4]
-
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[3] If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves.
Body Protection:
-
Flame-Resistant Laboratory Coat: A lab coat, preferably one that is flame-resistant and has long sleeves and a snap or button front, must be worn at all times.[3]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is essential.[4]
-
Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, long pants and fully enclosed, chemical-resistant shoes are mandatory.[3] Open-toed shoes are strictly prohibited in the laboratory.
Respiratory Protection:
-
Work in a Fume Hood: All manipulations of 4,4,4-Trifluorobutyl methanesulfonate must be performed in a certified chemical fume hood to control vapor exposure.[1][5]
-
Respirator: In the event of a large spill or a failure of the fume hood, a full-face respirator with an appropriate organic vapor cartridge may be necessary. However, respirator use requires prior medical clearance, fit-testing, and training.[6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling 4,4,4-Trifluorobutyl methanesulfonate is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store in a Designated Area: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7] The storage location should be clearly labeled as a corrosive and toxic chemical storage area.
-
Secondary Containment: The primary container should be kept in a secondary container, such as a chemically resistant tray, to contain any potential leaks.
Handling and Use:
-
Preparation: Before handling the chemical, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transferring: Conduct all weighing and transferring operations within the fume hood. Use a disposable weighing boat or a tared, sealed container to minimize contamination.
-
Reaction Setup: When setting up a reaction, add 4,4,4-Trifluorobutyl methanesulfonate slowly and in a controlled manner. Be aware of the potential for exothermic reactions.
-
Post-Reaction: After the reaction is complete, any excess reagent must be quenched carefully with a suitable nucleophile, such as a dilute solution of sodium hydroxide or ammonia, in a controlled manner within the fume hood. This should only be performed by personnel experienced with such procedures.
Waste Disposal:
-
Segregated Waste Stream: All waste containing 4,4,4-Trifluorobutyl methanesulfonate, including contaminated labware, gloves, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Halogenated Organic Waste: As a fluorinated compound, this waste should be disposed of in the "Halogenated Organic Waste" stream.[2][8] Do not mix it with non-halogenated waste.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).[10]
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste.
Emergency Procedures: Be Prepared to Act
In the event of an emergency, a swift and informed response is critical to minimizing harm.
Spills:
-
Minor Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels.[11]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spills (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert your supervisor and the institution's emergency response team.[6]
-
Prevent others from entering the area.
-
If it is safe to do so, increase ventilation to the area.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 4,4,4-Trifluorobutyl methanesulfonate.
Caption: Workflow for selecting appropriate PPE.
Quantitative Data Summary
| Hazard Classification | GHS Pictograms | Precautionary Statements (selected) |
| Acute Toxicity, Oral (Category 3) | Skull and Crossbones | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Acute Toxicity, Inhalation (Category 2) | Skull and Crossbones | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Skin Corrosion (Category 1B) | Corrosion | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Serious Eye Damage (Category 1) | Corrosion | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
References
- OSHA Training School. (2024, January 19).
- Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
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- U.S. Environmental Protection Agency. (n.d.).
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- Princeton EHS. (n.d.). Chemical Spill Procedures.
- ChemCERT. (2016, October 19). Emergency Chemical Spill Response.
- Sigma-Aldrich. (2025, June 24).
- Ms. kropac. (n.d.). Ester Lab Student Handout.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- CCOHS. (2023, June 14). Spill Response - Chemicals.
- Apollo Scientific. (n.d.).
- Environment, Health and Safety, Cornell University. (n.d.). 5.4 Chemical Spill Procedures.
- Thermo Fisher Scientific. (2025, October 24).
- Thermo Fisher Scientific. (2025, December 19).
- Actylis Lab Solutions. (n.d.).
- HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
- Tokyo Chemical Industry. (2025, April 1).
- PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
